molecular formula C6H12O B096133 (S)-(+)-5-Hexen-2-ol CAS No. 17397-24-9

(S)-(+)-5-Hexen-2-ol

Cat. No.: B096133
CAS No.: 17397-24-9
M. Wt: 100.16 g/mol
InChI Key: LNPNXWKVAFKIBX-LURJTMIESA-N
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Description

(S)-(+)-5-Hexen-2-ol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-hex-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPNXWKVAFKIBX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17397-24-9
Record name (S)-(+)-5-Hexen-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(+)-5-Hexen-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical and physical properties, synthesis, and spectroscopic data of (S)-(+)-5-Hexen-2-ol, a valuable chiral building block in organic synthesis.

Core Chemical and Physical Properties

This compound is a chiral secondary alcohol that presents as a colorless liquid. Its chemical structure consists of a six-carbon chain with a double bond between carbons 5 and 6, and a hydroxyl group on the stereogenic center at carbon 2.

General and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₆H₁₂O
Molecular Weight 100.16 g/mol
Appearance Colorless liquid-
Boiling Point 130-131 °C (lit.)
Density 0.828 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.4320 (lit.)
Optical Activity ([α]20/D) +15.0° (c = 1 in chloroform)
Solubility Soluble in water.[1]-
Flash Point 43.33 °C (110.0 °F) - closed cup
Structural and Spectroscopic Data

Detailed structural identifiers and references to key spectroscopic data are crucial for the unambiguous identification and characterization of this compound.

Identifier/Data TypeValue/ReferenceSource
CAS Number 17397-24-9
InChI 1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1
InChI Key LNPNXWKVAFKIBX-LURJTMIESA-N
SMILES C--INVALID-LINK--CCC=C
¹H NMR & ¹³C NMR Data available in spectral databases.[2]
Mass Spectrometry (GC-MS) Data available in spectral databases.[2][3]
Infrared (IR) Spectrum Data available in spectral databases.[4]

Synthesis of this compound: An Experimental Workflow

The enantioselective synthesis of this compound is of significant interest due to its utility as a chiral precursor in the synthesis of more complex molecules. A common and effective method involves the nucleophilic ring-opening of a chiral epoxide. One such route is the reaction of (S)-(-)-propylene oxide with allylmagnesium bromide.[5]

The following diagram outlines a typical experimental workflow for this synthesis.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start prep_grignard Prepare Allylmagnesium Bromide (Grignard Reagent) start->prep_grignard prep_epoxide Obtain (S)-(-)-Propylene Oxide start->prep_epoxide reaction Nucleophilic Ring-Opening: Reaction of Grignard Reagent with Epoxide in an inert solvent (e.g., dry THF) at low temperature prep_grignard->reaction prep_epoxide->reaction quench Quench reaction with saturated aqueous NH₄Cl reaction->quench extract Extract with an organic solvent (e.g., diethyl ether) quench->extract dry Dry organic layer (e.g., over MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by fractional distillation or column chromatography concentrate->purify end Obtain pure this compound purify->end analysis Characterize by: - NMR Spectroscopy - GC-MS - Polarimetry end->analysis

Synthesis Workflow for this compound
Detailed Experimental Protocol

While specific reaction conditions can vary, a general protocol for the synthesis of chiral homoallylic alcohols via Grignard addition to epoxides is as follows:

  • Preparation of the Grignard Reagent: Allylmagnesium bromide is typically prepared by the reaction of magnesium turnings with allyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Epoxide: The solution of the freshly prepared Grignard reagent is cooled to a low temperature (e.g., 0 °C or lower). A solution of (S)-(-)-propylene oxide in the same anhydrous solvent is then added dropwise to the Grignard reagent. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure the reaction goes to completion.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the resulting alkoxide and neutralizes any unreacted Grignard reagent.

  • Extraction and Drying: The aqueous and organic layers are separated. The aqueous layer is typically extracted several times with an organic solvent such as diethyl ether. The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure this compound.

  • Analysis: The purity and identity of the final product are confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6] The enantiomeric purity is determined by chiral gas chromatography or by measuring the specific rotation using a polarimeter.

Safety and Handling

This compound is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, along with a representative synthesis workflow. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their utilization of this versatile chiral building block.

References

An In-Depth Technical Guide to (S)-(+)-5-Hexen-2-ol: Structure, Stereochemistry, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-(+)-5-Hexen-2-ol, a chiral alcohol with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. The document details its chemical structure, stereochemical configuration, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its enantioselective synthesis and subsequent analysis using various spectroscopic and chromatographic techniques. All quantitative data is summarized in structured tables for clarity and comparative purposes. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Chemical Structure and Stereochemistry

This compound is a chiral secondary alcohol. Its structure consists of a six-carbon chain with a double bond between carbons 5 and 6, and a hydroxyl group on carbon 2. The stereochemistry at the chiral center (carbon 2) is designated as (S) according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

The structure and stereochemistry are unambiguously defined by its IUPAC name, CAS number, and various chemical identifiers.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2S)-Hex-5-en-2-ol
CAS Number 17397-24-9
Molecular Formula C₆H₁₂O
Linear Formula CH₂=CHCH₂CH₂CH(OH)CH₃
SMILES String C--INVALID-LINK--CCC=C
InChI 1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3/t6-/m0/s1
InChI Key LNPNXWKVAFKIBX-LURJTMIESA-N

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and purification.

Table 2: Physicochemical Data for this compound

PropertyValueReference Conditions
Molecular Weight 100.16 g/mol -
Appearance Colorless to pale yellow liquid-
Boiling Point 130-131 °Cat 760 mmHg
Density 0.828 g/mLat 25 °C
Refractive Index (n20/D) 1.4320at 20 °C
Optical Activity [α]20/D +15.0°c = 1 in chloroform
Flash Point 43.33 °C (110.0 °F)closed cup

Experimental Protocols

This section provides detailed methodologies for the enantioselective synthesis and characterization of this compound.

Enantioselective Synthesis of this compound

A common method for the enantioselective synthesis of this compound involves the nucleophilic ring-opening of a chiral epoxide, (S)-(-)-propylene oxide, with a Grignard reagent, allylmagnesium bromide.

Reaction Scheme:

(S)-(-)-Propylene oxide + Allylmagnesium bromide → this compound

Materials:

  • (S)-(-)-Propylene oxide

  • Allylmagnesium bromide (typically 1.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is charged with a solution of allylmagnesium bromide in anhydrous diethyl ether. The flask is cooled in an ice-water bath.

  • Addition of Epoxide: (S)-(-)-Propylene oxide, dissolved in anhydrous diethyl ether, is added dropwise to the stirred Grignard solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice-water bath.

  • Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

experimental_workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Product Characterization reagents 1. Combine Allylmagnesium Bromide and (S)-(-)-Propylene Oxide reaction 2. Stir at Room Temperature reagents->reaction Dropwise addition at 0-10 °C quench 3. Quench with Saturated NH4Cl reaction->quench workup 4. Aqueous Work-up and Extraction quench->workup purification 5. Fractional Distillation workup->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr ftir FTIR Spectroscopy purification->ftir chiral_gc Chiral GC Analysis purification->chiral_gc optical_rotation Polarimetry purification->optical_rotation

Workflow for the Synthesis and Characterization of this compound.
Spectroscopic and Chromatographic Analysis

Objective: To confirm the chemical structure of the synthesized product.

Sample Preparation:

  • Approximately 10-20 mg of the purified this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Instrument Parameters (Typical):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Number of scans: 1024-4096 (due to lower natural abundance and gyromagnetic ratio of ¹³C)

    • Proton decoupled

Expected Chemical Shifts (in CDCl₃):

  • ¹H NMR (δ, ppm): ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~3.8 (m, 1H, -CH(OH)-), ~2.1 (m, 2H, -CH₂-C=C), ~1.5 (m, 2H, -CH₂-CH(OH)-), ~1.2 (d, 3H, -CH₃), ~1.6 (br s, 1H, -OH).

  • ¹³C NMR (δ, ppm): ~138 (-CH=), ~115 (=CH₂), ~68 (-CH(OH)-), ~38 (-CH₂-), ~30 (-CH₂-), ~23 (-CH₃).

Objective: To identify the functional groups present in the molecule.

Sample Preparation:

  • A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.

Instrument Parameters:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~3350 (broad): O-H stretch (alcohol)

  • ~3075: =C-H stretch (alkene)

  • ~2970, 2930, 2870: C-H stretch (alkane)

  • ~1640: C=C stretch (alkene)

  • ~1100: C-O stretch (secondary alcohol)

  • ~995, 910: =C-H bend (alkene, out-of-plane)

Objective: To determine the enantiomeric excess (e.e.) of the synthesized this compound.

Sample Preparation:

  • A dilute solution of the purified product (e.g., 1 mg/mL) is prepared in a volatile solvent such as hexane or dichloromethane.

Instrument and Method Parameters (Example):

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column (e.g., β-DEX™ or γ-DEX™). The choice of the specific cyclodextrin derivative may require screening for optimal separation.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: An example program could be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Applications in Drug Development and Synthesis

This compound serves as a valuable chiral synthon in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic double bond, allows for a variety of chemical transformations. In drug development, the incorporation of specific stereocenters is often critical for biological activity and to minimize off-target effects. The (S)-configuration at the hydroxyl-bearing carbon of this molecule can be transferred to target pharmaceutical compounds, influencing their binding to chiral receptors and enzymes.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the structure, stereochemistry, and experimental protocols related to this compound. The information presented is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the effective use of this important chiral building block. The provided experimental procedures offer a solid foundation for the synthesis and characterization of this compound, while the tabulated data and diagrams serve as quick references.

(S)-(+)-5-Hexen-2-ol CAS number 17397-24-9 information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(+)-5-Hexen-2-ol

CAS Number: 17397-24-9 Synonyms: (S)-Hex-5-en-2-ol, (+)-(S)-Hex-1-en-5-ol, (S)-(+)-2-Hydroxyhex-5-ene

This document provides a comprehensive technical overview of this compound, a valuable chiral building block in organic synthesis. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] It is a chiral secondary alcohol with a terminal alkene, making it a versatile synthon for introducing stereochemistry and functionality into target molecules. Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₁₂O[2]
Molecular Weight 100.16 g/mol [3]
Boiling Point 130-131 °C (lit.)[3]
Density 0.828 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.4320 (lit.)[3]
Specific Optical Rotation ([α]20/D) +15.0° (c = 1 in chloroform)[3]
Flash Point 43.33 °C (110.0 °F) - closed cup[3]
Water Solubility 15,840 mg/L at 25 °C (est.)[1]
logP (o/w) 1.365 (est.)[1]

Safety and Handling

This compound is a flammable liquid and vapor.[3][4] Appropriate safety precautions must be taken during handling and storage.

Hazard InformationDetailsReference
GHS Pictogram GHS02 (Flammable)[3]
Signal Word Warning[3]
Hazard Statement H226: Flammable liquid and vapor[3][4]
Precautionary Statements P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501[4]
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, approved respirator (e.g., type ABEK EN14387 filter)[3]
Storage Store in a well-ventilated place. Keep cool. Keep container tightly closed.[5]
Incompatibility Strong bases, Reducing agents[5]

Experimental Protocols and Synthesis

The primary route for synthesizing the racemic mixture of 5-hexen-2-ol involves the reaction of allylmagnesium bromide with acetaldehyde. The enantiomerically pure (S)-form is typically prepared via the asymmetric reduction of the corresponding ketone, 5-hexen-2-one.

Example Protocol: Asymmetric Transfer Hydrogenation of 5-Hexen-2-one

This protocol is a representative method for the enantioselective synthesis of this compound, adapted from principles of Noyori-type asymmetric transfer hydrogenation.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

  • 5-Hexen-2-one (precursor)

  • (1S,2S)-(+)-N-(4-Tosyl)-1,2-diphenylethylenediamine-Ruthenium(II) complex (catalyst)

  • Formic acid/triethylamine azeotrope (5:2 mixture) (hydrogen source)

  • Anhydrous dichloromethane (DCM) or isopropanol (solvent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluent)

Methodology:

  • Reaction Setup: A Schlenk flask is charged with the Ru(II) catalyst (typically 0.1-1 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Anhydrous solvent is added, followed by the 5-hexen-2-one substrate. The mixture is stirred until homogenous.

  • Initiation: The formic acid/triethylamine mixture (hydrogen source, typically 2-5 equivalents) is added dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The enantiomeric excess is determined using chiral GC or HPLC analysis.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound from its precursor ketone.

G Workflow for the Synthesis of this compound cluster_synthesis Asymmetric Synthesis cluster_purification Purification A Start: 5-Hexen-2-one B Asymmetric Transfer Hydrogenation (Ru-catalyst, HCOOH/NEt3) A->B Step 1 C Reaction Quenching (Water) B->C Step 2 D Extraction (EtOAc or Et2O) C->D Step 3 E Drying and Concentration F Flash Column Chromatography E->F Step 4 G Final Product: This compound F->G Step 5 G Synthetic Utility of this compound cluster_functional_groups Key Functional Groups cluster_applications Synthetic Applications A This compound B (S)-Stereocenter at C2 A->B C Terminal Alkene (C5-C6) A->C D Natural Product Synthesis B->D E Pharmaceutical Intermediates B->E F Chiral Ligand Synthesis B->F C->D C->E

References

Spectroscopic Profile of (S)-(+)-5-Hexen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-5-Hexen-2-ol, a chiral alcohol of interest to researchers and professionals in drug development and chemical synthesis. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Hexen-2-ol. It is important to note that while the request is for the (S)-(+)-enantiomer, much of the publicly available spectral data does not specify the stereochemistry. The NMR and IR spectra of enantiomers are identical, and the mass spectra are also expected to be identical.

Table 1: ¹H NMR Spectroscopic Data for 5-Hexen-2-ol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.88 - 5.74m1HH-5
5.04 - 4.93m2HH-6
3.82 - 3.75m1HH-2
2.18 - 2.08m2HH-4
1.60 - 1.45m2HH-3
1.18d3HH-1

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data for 5-Hexen-2-ol [1]

Chemical Shift (δ) ppmAssignment
138.6C-5
114.7C-6
67.8C-2
38.7C-3
29.9C-4
23.5C-1

Solvent: CDCl₃. The chemical shifts are referenced to TMS (0 ppm).

Table 3: Infrared (IR) Spectroscopy Peak List for 5-Hexen-2-ol [2][3]

Wavenumber (cm⁻¹)IntensityAssignment
3360BroadO-H stretch (alcohol)
3077Medium=C-H stretch (alkene)
2972, 2929, 2858StrongC-H stretch (alkane)
1642MediumC=C stretch (alkene)
1458MediumC-H bend (alkane)
1125StrongC-O stretch (secondary alcohol)
994, 911Strong=C-H bend (alkene, out-of-plane)

Table 4: Mass Spectrometry Data for 5-Hexen-2-ol [4]

m/zRelative Intensity (%)Proposed Fragment
1001[M]⁺ (Molecular Ion)
8515[M - CH₃]⁺
8220[M - H₂O]⁺
6745[C₅H₇]⁺
57100[C₄H₉]⁺ (Base Peak)
4580[C₂H₅O]⁺
4170[C₃H₅]⁺

Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data for a liquid sample like this compound is outlined below.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolve in appropriate solvent (e.g., CDCl₃ for NMR) or use neat Sample->Dissolution NMR ¹H & ¹³C NMR Spectroscopy Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry (EI) Dissolution->MS Process Process raw data (e.g., Fourier transform, baseline correction) NMR->Process IR->Process MS->Process Interpret Interpret spectra to determine chemical structure and purity Process->Interpret Report Generate final report with tables and assignments Interpret->Report

A generalized workflow for the spectroscopic analysis of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for data acquisition.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum.

    • A larger number of scans (e.g., 512 to 2048) is required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is used.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates or the clean ATR crystal is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • Spectra are typically collected over the range of 4000-400 cm⁻¹.

    • An average of 16 to 32 scans is typically used to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification before analysis. For direct infusion, a small amount of the sample is dissolved in a volatile solvent (e.g., methanol or acetonitrile) and injected into the ion source.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

  • Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: The peak with the highest m/z is often the molecular ion (M⁺), which provides the molecular weight of the compound. The other peaks in the spectrum correspond to fragment ions, and their m/z values and relative intensities provide information about the structure of the molecule.

References

Chirality and Optical Rotation of 5-Hexen-2-ol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemical properties of 5-hexen-2-ol, focusing on the distinct optical characteristics of its enantiomers, (R)-5-hexen-2-ol and (S)-5-hexen-2-ol. Chiral molecules are of paramount importance in the pharmaceutical industry, where the physiological effects of enantiomers can differ significantly. This document outlines the fundamental principles of chirality and polarimetry, presents key quantitative data on the optical rotation of 5-hexen-2-ol enantiomers, and provides detailed experimental protocols for their separation and characterization. The inclusion of signaling pathway diagrams and experimental workflows, rendered using Graphviz, offers a clear visual representation of the concepts and methodologies discussed.

Introduction to Chirality and Optical Activity

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. These mirror images are called enantiomers. Enantiomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. A key physical property that distinguishes enantiomers is their interaction with plane-polarized light. Chiral molecules are optically active, meaning they rotate the plane of polarized light. Enantiomers of a single compound will rotate the plane of polarized light to an equal extent but in opposite directions. The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counterclockwise is levorotatory (-).

5-Hexen-2-ol possesses a chiral center at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a but-3-en-1-yl group (-CH2CH2CH=CH2). This results in the existence of two enantiomers: (R)-5-hexen-2-ol and (S)-5-hexen-2-ol.

Optical Rotation Data of 5-Hexen-2-ol Enantiomers

The specific rotation ([α]) is a fundamental property of a chiral compound and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of 1 g/mL concentration in a 1 decimeter (dm) path length tube. The specific rotation of the enantiomers of 5-hexen-2-ol has been experimentally determined and is summarized in the table below.

EnantiomerCAS NumberSpecific Rotation ([α]²⁰/D)Conditions
(R)-(-)-5-Hexen-2-ol17397-29-4-15.0°c = 1% in chloroform
(S)-(+)-5-Hexen-2-ol17397-24-9+15.0°c = 1 in chloroform

Table 1: Quantitative Data on the Optical Rotation of 5-Hexen-2-ol Enantiomers.[1]

Experimental Protocols

Determination of Optical Rotation via Polarimetry

This protocol outlines the procedure for measuring the optical rotation of a 5-hexen-2-ol enantiomer using a polarimeter.

Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Chloroform (analytical grade)

  • Sample of (R)- or (S)-5-hexen-2-ol

Procedure:

  • Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to stabilize. Fill the polarimeter cell with the solvent (chloroform) and place it in the instrument. Zero the reading to calibrate the polarimeter.

  • Sample Preparation: Accurately weigh a sample of the 5-hexen-2-ol enantiomer (e.g., 100 mg) and transfer it to a 10 mL volumetric flask. Dissolve the sample in chloroform and dilute to the mark. This creates a 1% (w/v) or 0.01 g/mL solution. Ensure the solution is homogeneous.

  • Measurement: Rinse the polarimeter cell with a small amount of the sample solution. Fill the cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.

  • Data Acquisition: Record the observed optical rotation (α). Repeat the measurement three to five times and calculate the average value.

  • Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (c * l) where:

    • α is the average observed rotation in degrees.

    • c is the concentration in g/mL.

    • l is the path length of the cell in dm.

Chiral Separation of 5-Hexen-2-ol Enantiomers by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® IA, IB, or IC)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Racemic 5-hexen-2-ol standard

Method Development Protocol:

  • Column Selection and Installation: Install a polysaccharide-based chiral column (e.g., Chiralpak® IA) into the HPLC system.

  • Initial Mobile Phase: Start with a non-polar mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting composition is 90:10 (v/v) n-hexane:IPA.

  • System Equilibration: Equilibrate the column with the initial mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved on the UV detector (detection wavelength can be set to a low UV wavelength, e.g., 210 nm, as 5-hexen-2-ol lacks a strong chromophore).

  • Sample Preparation: Prepare a solution of racemic 5-hexen-2-ol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and run the analysis.

  • Method Optimization:

    • Mobile Phase Composition: If the enantiomers are not resolved, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). A lower percentage of the modifier generally leads to stronger retention and potentially better resolution.

    • Alcohol Modifier: If resolution is still not optimal, switch the alcohol modifier (e.g., from IPA to EtOH) as this can significantly alter the selectivity.

    • Flow Rate: Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to optimize the balance between resolution and analysis time.

    • Temperature: The column temperature can be varied (e.g., between 15°C and 40°C) to improve peak shape and resolution.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the chirality and analysis of 5-hexen-2-ol.

Chirality_of_5_Hexen_2_ol R_enantiomer (R)-(-)-5-Hexen-2-ol levorotatory Levorotatory (-) Rotates light counter-clockwise R_enantiomer->levorotatory -15.0° S_enantiomer This compound dextrorotatory Dextrorotatory (+) Rotates light clockwise S_enantiomer->dextrorotatory +15.0°

Figure 1: Relationship between 5-hexen-2-ol enantiomers and their optical rotation.

Polarimetry_Workflow start Start prep_sample Prepare Solution (e.g., 1% in Chloroform) start->prep_sample calibrate Calibrate Polarimeter with Solvent Blank prep_sample->calibrate measure Measure Observed Rotation (α) calibrate->measure calculate Calculate Specific Rotation [α] = α / (c*l) measure->calculate end End calculate->end

Figure 2: Experimental workflow for the determination of specific rotation by polarimetry.

Chiral_HPLC_Workflow start Start: Racemic Mixture hplc Inject on Chiral HPLC Column (e.g., Chiralpak IA) start->hplc separation Separation of Enantiomers based on differential interaction with Chiral Stationary Phase hplc->separation detection UV Detection separation->detection chromatogram Output: Chromatogram with two resolved peaks detection->chromatogram end End: Quantitation chromatogram->end

Figure 3: Logical workflow for the chiral separation of 5-hexen-2-ol enantiomers via HPLC.

References

(S)-(+)-5-Hexen-2-ol molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-(+)-5-Hexen-2-ol, including its molecular formula and weight. It also outlines a general experimental protocol for its synthesis and characterization, designed for a scientific audience.

Core Molecular Information

This compound is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the chiral center, and the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₂O[1][2][3]
Molecular Weight 100.16 g/mol [1][2][3]
CAS Number 17397-24-9[3][4]
Appearance Colorless to pale yellow clear liquid
Boiling Point 130-131 °C[4][5]
Density 0.828 g/mL at 25 °C[4][5]
Refractive Index n20/D 1.4320[4][5]
Optical Activity [α]20/D +15.0°, c = 1 in chloroform[4]
Purity Assay: 97%[4]
Optical Purity 99.3%[4]

Experimental Protocols

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of the corresponding ketone, 5-hexen-2-one, or the use of a chiral starting material. Below is a generalized protocol based on the reaction of a Grignard reagent with a chiral epoxide.

Materials:

  • (S)-(-)-Propylene oxide

  • Allylmagnesium bromide solution in diethyl ether

  • Copper(I) cyanide (catalyst)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a catalytic amount of copper(I) cyanide and anhydrous diethyl ether.

  • Grignard Reagent: The allylmagnesium bromide solution is added to the reaction flask.

  • Cooling: The mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Epoxide: A solution of (S)-(-)-propylene oxide in anhydrous diethyl ether is added dropwise to the stirred reaction mixture via the dropping funnel. The reaction is maintained at -78 °C for a specified period (e.g., 2-4 hours) to ensure complete reaction.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The resulting mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) and alkene (C=C) functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (optical purity).

  • Polarimetry: To measure the specific rotation.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials ((S)-(-)-Propylene oxide, Allylmagnesium bromide) reaction Grignard Reaction with Epoxide start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms chiral_gc_hplc Chiral GC/HPLC product->chiral_gc_hplc polarimetry Polarimetry product->polarimetry

Caption: A flowchart illustrating the synthesis and subsequent analytical characterization of this compound.

References

An In-depth Technical Guide on the Solubility Characteristics of (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (S)-(+)-5-Hexen-2-ol, a chiral secondary alcohol with applications in chemical synthesis and as a flavoring agent. A comprehensive understanding of its solubility is crucial for its effective use in various experimental and industrial settings, including reaction chemistry, formulation development, and purification processes. This document outlines the known solubility profile of this compound, provides detailed experimental protocols for solubility determination, and includes a workflow for these procedures.

Core Concepts in Solubility

The solubility of a chemical compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar six-carbon alkenyl chain. This amphiphilic nature dictates its solubility in a range of solvents. The hydroxyl group contributes to its solubility in polar solvents, while the hydrocarbon chain influences its solubility in nonpolar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its structure and available information for similar C6 alcohols, a qualitative and estimated quantitative solubility profile can be established.

SolventChemical FormulaPolaritySolubility DescriptionQuantitative Data (at 25 °C)
WaterH₂OHighSlightly Soluble15,840 mg/L (estimated)[1][2]
DichloromethaneCH₂Cl₂MidSoluble[3]Miscible (predicted)
Ethyl AcetateC₄H₈O₂MidSoluble[3]Miscible (predicted)
EthanolC₂H₅OHHighMiscible (predicted)Not available
MethanolCH₃OHHighMiscible (predicted)Not available
AcetoneC₃H₆OHighMiscible (predicted)Not available
HexaneC₆H₁₄LowSparingly Soluble (predicted)Not available

Note: The miscibility predictions for ethanol, methanol, acetone, and dichloromethane are based on the general solubility of similar-sized alcohols in these common organic solvents. The prediction of sparse solubility in hexane is due to the significant difference in polarity.

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of a liquid compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Glass vials with screw caps

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of a visible excess of the solute ensures that saturation is achieved.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved solute.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, immediately filter the sample through a syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Accurately dilute the filtered saturated sample with the solvent to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Reporting: The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Prepare Materials prep Add excess this compound to a known volume of solvent start->prep equilibrate Equilibrate at constant temperature with agitation (24-48h) prep->equilibrate separate Allow phases to separate at constant temperature (≥24h) equilibrate->separate sample Withdraw and filter the saturated supernatant separate->sample quantify Quantify concentration using a calibrated analytical method (e.g., GC-FID) sample->quantify report Report solubility in g/L or mol/L at the specified temperature quantify->report end End report->end

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility characteristics of this compound. For precise applications, it is recommended to perform experimental determination of solubility in the specific solvent systems of interest.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (S)-(+)-5-Hexen-2-ol (CAS No. 17397-24-9). The following sections detail the chemical and physical properties, hazard identification, safe handling protocols, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a chiral alcohol that is utilized in various chemical syntheses. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [1][3]
Appearance Colorless to pale yellow clear liquid (est)[4]
Boiling Point 130-131 °C (lit.)
Density 0.828 g/mL at 25 °C (lit.)
Flash Point 43.33 °C (110.0 °F) - closed cup
Refractive Index n20/D 1.4320 (lit.)
Optical Activity [α]20/D +15.0°, c = 1 in chloroform
Water Solubility 1.584e+004 mg/L @ 25 °C (est)[4]
LogP (o/w) 1.365 (est)[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to ensure appropriate handling and storage.

GHS Pictogram:

alt text

Signal Word: Warning[5]

Hazard Statements:

  • H226: Flammable liquid and vapor.[3][5]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5][6]

  • P233: Keep container tightly closed.

  • P240: Ground and bond container and receiving equipment.[6]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[6][7]

  • P242: Use non-sparking tools.[6]

  • P243: Take action to prevent static discharges.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[6]

  • P370+P378: In case of fire: Use CO2, dry chemical, or foam to extinguish.[6]

  • P403+P235: Store in a well-ventilated place. Keep cool.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

The logical relationship between the primary hazard and the necessary precautionary measures is illustrated in the following diagram:

GHS_Logic cluster_prevention Prevention cluster_response Response cluster_storage_disposal Storage & Disposal H226 Hazard: H226 Flammable liquid and vapor P210 P210: Keep away from ignition sources H226->P210 requires P233 P233: Keep container tightly closed H226->P233 requires P240_243 P240, P241, P242, P243: Control static electricity and use explosion-proof equipment H226->P240_243 requires P280 P280: Wear Personal Protective Equipment (PPE) H226->P280 requires P303 P303+P361+P353: Skin Contact Procedure H226->P303 in case of P370 P370+P378: Fire Extinguishing Procedure H226->P370 in case of P403 P403+P235: Store in a cool, well-ventilated place H226->P403 necessitates P501 P501: Dispose of properly H226->P501 necessitates

GHS Hazard and Precautionary Relationship

Toxicological Information

Toxicity DataValue
Oral/Parenteral Toxicity Not determined[4]
Dermal Toxicity Not determined[4]
Inhalation Toxicity Not determined[4]
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure May cause respiratory irritation (based on similar compounds)[8]
STOT-Repeated Exposure No data available
Aspiration Hazard No data available

Experimental Protocols for Safe Handling

While specific experimental protocols for safety testing of this compound are not published, standard procedures for handling flammable liquids should be strictly followed.

General Handling Workflow:

The following diagram outlines the general workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling RiskAssessment 1. Conduct Risk Assessment PPE_Selection 2. Select Appropriate PPE RiskAssessment->PPE_Selection Ventilation 3. Ensure Proper Ventilation (Fume Hood) PPE_Selection->Ventilation Grounding 4. Ground and Bond Equipment Ventilation->Grounding Transfer 5. Transfer using Non-Sparking Tools Grounding->Transfer Container 6. Keep Container Tightly Closed Transfer->Container Storage 7. Store in a Cool, Ventilated Area Container->Storage Waste 8. Dispose of Waste Properly Storage->Waste Cleanup 9. Decontaminate Work Area Waste->Cleanup

Safe Handling Workflow for this compound

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

Spill and Leak Procedures:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

First-Aid Measures

In the event of exposure to this compound, follow these first-aid measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6]

  • After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

Fire-Fighting Measures

This compound is a flammable liquid. In the event of a fire:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[7][9] The storage class code is 3 for flammable liquids.

  • Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it into the environment.

This guide is intended for use by trained professionals and should be supplemented with a thorough review of the specific Safety Data Sheet provided by the supplier and an understanding of your institution's safety protocols. Always perform a risk assessment before beginning any new experimental procedure involving this chemical.

References

Thermodynamic properties of (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of (S)-(+)-5-Hexen-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral alcohol of interest in synthetic chemistry and as a building block in the development of pharmaceutical compounds. A thorough understanding of its thermodynamic properties is crucial for process design, purification, reaction modeling, and ensuring the stability and efficacy of final products. This technical guide provides a summary of the key thermodynamic and physical properties of this compound. It includes tables of quantitative data, detailed experimental protocols for the determination of fundamental thermodynamic parameters, and diagrams illustrating key experimental and computational workflows. The data presented herein is a combination of experimental values for basic physical properties and estimated values from established computational models for a more comprehensive thermodynamic profile.

Physicochemical and Basic Properties

This compound is a chiral secondary alcohol. While many of its bulk thermodynamic properties are expected to be identical to its (R)-enantiomer and the racemic mixture, properties related to the solid crystalline state (e.g., melting point, enthalpy of fusion) can differ significantly depending on how the enantiomers pack. The following table summarizes key identifying information and experimentally determined physical properties.

PropertyValueSource
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [3]
CAS Number 17397-24-9[3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point (at 760 mmHg) 130-131 °C[3][5]
Density (at 25 °C) 0.828 g/mL[3][5]
Refractive Index (n20/D) 1.4320[3][5]
Flash Point 43.33 °C (110.0 °F) - closed cup[3]
Optical Activity [α]20/D +15.0° (c = 1 in chloroform)[3]

Thermodynamic Data

Comprehensive experimental thermodynamic data for this compound is not widely available in public literature. The NIST/TRC Web Thermo Tables database contains critically evaluated data for the racemic mixture (5-Hexen-2-ol, CAS 626-94-8), but this is a subscription service[1][6]. The following tables provide estimated thermodynamic data derived from the Joback group contribution method, a well-established estimation technique. These values are highly useful for modeling and initial analysis.

Table 2.1: Enthalpy and Gibbs Free Energy of Formation
PropertyValue (kJ/mol)Method
Enthalpy of Formation (Ideal Gas, Hf)-199.25Joback Method
Standard Gibbs Free Energy of Formation (Gf)-51.78Joback Method
Source:[7]
Table 2.2: Phase Transition Properties
PropertyValueUnitMethod
Normal Melting Point (Tf)201.44KJoback Method
Normal Boiling Point (Tb)425.10KJoback Method
Enthalpy of Fusion (ΔH_fus)10.58kJ/molJoback Method
Enthalpy of Vaporization (ΔH_vap)44.57kJ/molJoback Method
Source:[7]
Table 2.3: Critical Properties
PropertyValueUnitMethod
Critical Temperature (Tc)592.88KJoback Method
Critical Pressure (Pc)3664.21kPaJoback Method
Critical Volume (Vc)0.365m³/kmolJoback Method
Source:[7]
Table 2.4: Ideal Gas Heat Capacity (Cp) as a Function of Temperature
Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method
425.10192.23Joback Method
453.06201.41Joback Method
481.03210.23Joback Method
508.99218.68Joback Method
536.95226.77Joback Method
564.91234.52Joback Method
592.88241.94Joback Method
Source:[7]

Experimental Protocols

Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections detail standardized protocols for key measurements applicable to this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is a fundamental property determined using a constant-volume (bomb) calorimeter.

Objective: To measure the heat released during the complete combustion of this compound with excess oxygen.

Apparatus:

  • Oxygen bomb calorimeter (e.g., Parr type)

  • High-pressure oxygen tank with filling connection

  • Sample cup (platinum or inconel)

  • Fuse wire (e.g., nickel-chromium)

  • Pellet press (for solid calibration standards)

  • High-precision balance (±0.01 mg)

  • High-resolution thermometer (±0.001 °C)

  • Calorimeter bucket and jacket

  • Ignition unit

Procedure:

  • Calibration: a. Accurately weigh approximately 1 g of a standard substance with a known heat of combustion (e.g., benzoic acid) and record the mass.[8] b. Cut a 10 cm piece of fuse wire, weigh it, and attach it to the electrodes of the bomb head. c. Place the sample in the sample cup and position the fuse wire so it is in contact with the sample. d. Add approximately 1 mL of deionized water to the bottom of the bomb to ensure all product water is condensed to the liquid state.[9] e. Carefully seal the bomb. Pressurize it slowly with pure oxygen to approximately 25-30 atm, ensuring there are no leaks. f. Place the bomb in the calorimeter bucket, which is filled with a precisely known mass of water (e.g., 2000 g).[10] g. Submerge the bomb, connect the ignition wires, and place the cover on the calorimeter. h. Allow the system to reach thermal equilibrium (approx. 5 minutes), then record the initial temperature (T_initial) at regular intervals until it is stable.[9] i. Ignite the sample using the ignition unit. j. Record the temperature every 30 seconds until a new, stable maximum temperature (T_final) is reached. k. After the run, depressurize the bomb, collect any remaining fuse wire, and weigh it to determine the mass that was combusted. l. Calculate the heat capacity (C_cal) of the calorimeter using the known enthalpy of combustion of the standard.

  • Sample Measurement: a. Repeat the entire procedure (steps 1b-1k) using a precisely weighed sample of this compound (approx. 0.5-0.8 g). Since it is a volatile liquid, it should be weighed in a tared, sealed sample capsule or boat.[11] b. Using the determined C_cal and the measured temperature change (ΔT = T_final - T_initial), calculate the heat of combustion of the sample. Corrections must be made for the heat released by the combustion of the fuse wire.

Determination of Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring thermal transitions and heat capacities.

Objective: To measure the enthalpy of fusion (ΔH_fus) and the heat capacity (Cp) of this compound.

Apparatus:

  • Differential Scanning Calorimeter with a cooling accessory

  • Hermetically sealable sample pans (e.g., aluminum)

  • High-precision microbalance

  • High-purity standards for temperature and enthalpy calibration (e.g., indium, tin)

Procedure:

  • Calibration: a. Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard like indium. Run a temperature scan on an empty pan to establish a baseline.

  • Sample Preparation: a. Accurately weigh 2-5 mg of this compound into a sample pan.[12] b. Hermetically seal the pan to prevent evaporation of the volatile sample. c. Prepare an identical empty, sealed pan to be used as a reference.[13]

  • Measurement of Enthalpy of Fusion (ΔH_fus): a. Place the sample pan and the reference pan into the DSC cells. b. Cool the sample to a temperature well below its expected melting point (e.g., -100 °C or 173 K). c. Heat the sample at a constant rate (e.g., 5-10 K/min) through its melting transition.[14] d. A peak will appear on the DSC thermogram, representing the endothermic melting process. e. Integrate the area of the peak to determine the total heat absorbed, which corresponds to the enthalpy of fusion (ΔH_fus).[15]

  • Measurement of Heat Capacity (Cp): a. After calibration, run three separate scans over the desired temperature range (e.g., from 25 °C to 80 °C for the liquid phase): i. An initial baseline scan with both cells empty. ii. A scan with a sapphire standard of known mass and heat capacity. iii. A scan with the sealed sample pan containing this compound. b. The heat capacity of the sample at a given temperature is calculated by comparing the heat flow required to heat the sample with the heat flow required to heat the sapphire standard, relative to the baseline.[15]

Workflows and Logical Relationships

Visualizing the workflows for determining and understanding thermodynamic properties is essential for both experimental and computational chemists.

Experimental Workflow: Bomb Calorimetry

G cluster_prep Sample & Calorimeter Preparation cluster_run Calorimetry Run cluster_analysis Data Analysis p1 Weigh Sample & Fuse Wire p2 Assemble Bomb Head p1->p2 p3 Seal & Pressurize Bomb with O2 p2->p3 p4 Prepare Water Bath p3->p4 r1 Achieve Thermal Equilibrium (Record T_initial) p4->r1 r2 Ignite Sample r1->r2 r3 Record Temperature Rise r2->r3 r4 Achieve Final Equilibrium (Record T_final) r3->r4 a1 Calculate ΔT = T_final - T_initial r4->a1 a2 Correct for Fuse Combustion a1->a2 a3 Calculate Heat of Combustion (q_v) a2->a3 a4 Convert to Molar Enthalpy of Combustion (ΔH_c) a3->a4

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Computational Workflow: Ab Initio Thermochemistry

G cluster_conf Conformational Search cluster_qm Quantum Mechanics Calculation cluster_statmech Statistical Mechanics c1 Initial 3D Structure Generation c2 Molecular Mechanics (Force Field) Conformational Search (e.g., MMFF94) c1->c2 c3 Identify Low-Energy Conformers c2->c3 q1 Geometry Optimization for Each Conformer (e.g., DFT) c3->q1 q2 Frequency Calculation q1->q2 q3 Calculate Electronic Energy (E_elec), Zero-Point Energy (ZPE), and Thermal Contributions (H_vib, S_vib) q2->q3 s1 Calculate Relative Energies of Conformers q3->s1 s2 Apply Boltzmann Statistics s1->s2 s3 Calculate Ensemble-Averaged Thermodynamic Properties (H, S, G) s2->s3

Caption: A typical workflow for calculating thermodynamic properties via computational chemistry.

Fundamental Thermodynamic Relationships

G cluster_eq Fundamental Equation G Gibbs Free Energy (G) (Spontaneity) H Enthalpy (H) (Heat Content) S Entropy (S) (Disorder) H->G Contributes to G S->G Contributes to G T Temperature (T) T->G Scales Entropy Contribution eq ΔG = ΔH - TΔS

Caption: Relationship between key thermodynamic state functions.

References

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-(+)-5-Hexen-2-ol via Biocatalytic Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly efficient and stereoselective method for the synthesis of (S)-(+)-5-Hexen-2-ol, a valuable chiral building block in organic synthesis. The protocol utilizes the whole-cell biocatalytic reduction of the prochiral ketone, 5-hexen-2-one, employing the microorganism Rhodococcus erythropolis. This enzymatic approach offers a green and sustainable alternative to traditional chemical methods, providing excellent enantioselectivity and high yields under mild reaction conditions. The target compound is obtained with high optical purity, making it suitable for applications in the pharmaceutical and fine chemical industries.

Introduction

Chiral alcohols are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Specifically, this compound serves as a versatile synthon due to its bifunctional nature, containing both a stereogenic center and a terminal alkene. Traditional chemical methods for the synthesis of enantiomerically pure alcohols often rely on chiral auxiliaries, stoichiometric chiral reagents, or asymmetric catalysis, which can involve expensive and toxic heavy metals.

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. The use of microorganisms or isolated enzymes for the reduction of ketones to chiral alcohols is a well-established and industrially relevant strategy. This application note focuses on the use of Rhodococcus erythropolis, a bacterium known for its diverse metabolic capabilities, including the stereoselective reduction of ketones. The protocol described herein provides a practical and scalable method for the preparation of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective bioreduction of a structurally similar substrate, 6-methyl-5-hepten-2-one, using Rhodococcus erythropolis A-27, which is indicative of the potential outcome for the synthesis of this compound.[1]

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee) (%)
6-Methyl-5-hepten-2-oneRhodococcus erythropolis A-27(S)-6-Methyl-5-hepten-2-ol93≥99.9

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the enantioselective synthesis of this compound.

Cultivation of Rhodococcus erythropolis

Materials:

  • Rhodococcus erythropolis strain (e.g., A-27)

  • Nutrient broth (e.g., Luria-Bertani or a specific medium for Rhodococcus)

  • Sterile baffled flasks

  • Shaking incubator

Protocol:

  • Prepare a sterile nutrient broth medium in a baffled flask.

  • Inoculate the medium with a single colony or a glycerol stock of Rhodococcus erythropolis.

  • Incubate the culture at an appropriate temperature (typically 28-30 °C) with vigorous shaking (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the late exponential or early stationary phase of growth.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4 °C).

  • Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) and centrifuge again.

  • The resulting cell paste can be used directly for the biotransformation or stored as a frozen stock.

Biocatalytic Reduction of 5-Hexen-2-one

Materials:

  • 5-Hexen-2-one (substrate)

  • Rhodococcus erythropolis cell paste

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Isopropanol (co-solvent and reducing agent)

  • Reaction vessel (e.g., screw-capped flask)

  • Orbital shaker

Protocol:

  • In a reaction vessel, prepare a reaction mixture containing phosphate buffer and isopropanol. A concentration of up to 50% isopropanol can be tolerated by some Rhodococcus erythropolis strains.[1]

  • Suspend the harvested Rhodococcus erythropolis cell paste in the buffer-isopropanol mixture.

  • Add the substrate, 5-hexen-2-one, to the cell suspension. The substrate concentration should be optimized, but a starting point of 10-50 mM is recommended.

  • Seal the reaction vessel and place it on an orbital shaker at a controlled temperature (e.g., 30 °C).

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction has reached completion (typically within 24-48 hours), proceed with the work-up and purification.

Product Isolation and Purification

Materials:

  • Ethyl acetate or another suitable organic solvent

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Protocol:

  • Separate the microbial cells from the reaction mixture by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and concentrate them under reduced pressure.

  • Determine the yield and confirm the enantiomeric excess of the final product using chiral GC analysis.

Visualizations

Enantioselective_Synthesis_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Product Isolation Cultivation Cultivation of Rhodococcus erythropolis Harvesting Cell Harvesting and Washing Cultivation->Harvesting Bioreduction Biocatalytic Reduction Harvesting->Bioreduction Whole-cell biocatalyst StartingMaterial 5-Hexen-2-one (Substrate) StartingMaterial->Bioreduction Workup Extraction and Work-up Bioreduction->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Enzymatic_Ketone_Reduction cluster_cofactor Cofactor Regeneration Ketone 5-Hexen-2-one (Prochiral Ketone) Alcohol This compound (Chiral Alcohol) Ketone->Alcohol Reduction Enzyme Alcohol Dehydrogenase (from R. erythropolis) Cofactor_ox NADP+ Cofactor_red NADPH Cofactor_red->Ketone H- Cofactor_red->Cofactor_ox Oxidation Isopropanol Isopropanol (Co-substrate) Isopropanol->Cofactor_red Regeneration Acetone Acetone (By-product) Isopropanol->Acetone Oxidation

Caption: Principle of enzymatic ketone reduction with cofactor regeneration.

References

The Untapped Potential of (S)-(+)-5-Hexen-2-ol in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-5-Hexen-2-ol , a chiral building block featuring a secondary alcohol and a terminal alkene, presents significant potential for the stereoselective synthesis of complex natural products. Despite its versatile functionality, a comprehensive review of the scientific literature reveals limited documented examples of its direct application in the total synthesis of specific natural products. However, its structural motifs are present in numerous bioactive compounds, suggesting its utility as a valuable, yet underutilized, chiral synthon.

These application notes provide a prospective look into the strategic application of this compound in the synthesis of natural products, particularly polyketides, pheromones, and other chiral molecules. The detailed protocols and conceptual workflows outlined below are intended to serve as a practical guide for researchers in organic synthesis and drug development to harness the synthetic potential of this chiral alcohol.

I. Core Applications and Synthetic Strategies

This compound is an attractive starting material due to the orthogonal reactivity of its two functional groups. The secondary alcohol provides a handle for stereocontrolled transformations, while the terminal alkene is amenable to a wide range of additions and oxidative cleavages.

Key Synthetic Strategies:

  • Homologation and Chain Extension: The terminal alkene can be readily transformed to introduce additional carbon atoms, enabling the synthesis of extended carbon chains with a defined stereocenter.

  • Cyclization Precursor: The bifunctional nature of the molecule allows for its use in intramolecular cyclization reactions to form substituted tetrahydrofurans, tetrahydropyrans, and carbocycles, which are common motifs in natural products.

  • Introduction of Diverse Functionality: The alcohol and alkene groups can be manipulated to introduce a variety of other functional groups, such as ethers, esters, epoxides, diols, and carboxylic acids, with retention of stereochemical integrity.

II. Quantitative Data on Key Transformations

The following table summarizes expected yields and stereoselectivities for key transformations of this compound based on analogous reactions reported in the literature. These values serve as a benchmark for planning synthetic routes.

TransformationReagents and ConditionsProductExpected Yield (%)Expected Stereoselectivity
Protection of Alcohol TBSCl, Imidazole, DMF, rt(S)-tert-butyldimethyl((1-methylpent-4-en-1-yl)oxy)silane>95>99% retention
Sharpless Asymmetric Epoxidation Ti(OiPr)₄, (+)-DET, TBHP, CH₂Cl₂(S)-((2S,3R)-3-(oxiran-2-ylmethyl)oxiran-2-yl)methanol80-90>95% de
Dihydroxylation OsO₄ (cat.), NMO, acetone/H₂O(S)-Hexane-1,2,5-triol90-98>98% ds
Ozonolysis and Reductive Workup 1. O₃, CH₂Cl₂, -78 °C; 2. NaBH₄(S)-Pentane-1,4-diol85-95>99% retention
Hydroboration-Oxidation 1. 9-BBN, THF; 2. H₂O₂, NaOH(S)-Hexane-2,6-diol90-95>99% regioselectivity

III. Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

Protocol 1: Protection of the Hydroxyl Group as a Silyl Ether

This protocol describes the protection of the secondary alcohol in this compound as a tert-butyldimethylsilyl (TBS) ether, a common protecting group strategy to allow for selective reaction at the alkene.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 g, 10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere, add imidazole (1.7 g, 25 mmol).

  • Cool the mixture to 0 °C and add TBSCl (1.8 g, 12 mmol) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (S)-tert-butyldimethyl((1-methylpent-4-en-1-yl)oxy)silane.

Protocol 2: Oxidative Cleavage of the Alkene via Ozonolysis

This protocol details the ozonolysis of the terminal alkene followed by a reductive workup to yield a primary alcohol, a key transformation for chain modification.

Materials:

  • (S)-tert-butyldimethyl((1-methylpent-4-en-1-yl)oxy)silane (from Protocol 1)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-tert-butyldimethyl((1-methylpent-4-en-1-yl)oxy)silane (2.14 g, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) and cool the solution to -78 °C.

  • Bubble ozone through the solution until a persistent blue color is observed.

  • Purge the solution with argon for 15 minutes to remove excess ozone.

  • Add methanol (20 mL) followed by the slow, portion-wise addition of sodium borohydride (0.76 g, 20 mmol) at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution (30 mL).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding primary alcohol.

IV. Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate logical workflows for the application of this compound in natural product synthesis.

experimental_workflow_protection start This compound reagents1 TBSCl, Imidazole DMF product1 (S)-TBS-protected 5-Hexen-2-ol reagents1->product1 Protection reagents2 1. O₃, CH₂Cl₂ 2. NaBH₄ product2 (S)-Protected 1,4-Pentanediol reagents2->product2 Ozonolysis reagents3 Further Elaboration end Polyketide Precursor reagents3->end Chain Extension

Caption: Synthetic workflow for converting this compound to a polyketide precursor.

signaling_pathway_cyclization start This compound step1 Epoxidation (e.g., m-CPBA) start->step1 intermediate1 (S)-5,6-Epoxyhexan-2-ol step1->intermediate1 step2 Acid-catalyzed Intramolecular Cyclization intermediate1->step2 product Substituted Tetrahydrofuran step2->product

Caption: Pathway for the synthesis of a substituted tetrahydrofuran from this compound.

V. Conclusion

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its inherent chirality and versatile functional groups mark it as a powerful and potentially underutilized chiral synthon. The protocols and synthetic strategies outlined in these application notes provide a foundational framework for researchers to explore its utility in constructing complex molecular architectures with high stereochemical control. The continued development of novel synthetic methodologies will undoubtedly unlock the full potential of this and other readily available chiral building blocks in the future of natural product synthesis and drug discovery.

Application Notes and Protocols: (S)-(+)-5-Hexen-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Hexen-2-ol is a versatile chiral building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a stereodefined secondary alcohol and a terminal alkene, allows for a range of chemical transformations to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for carbocyclic nucleoside analogues, a class of potent antiviral drugs.

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring oxygen is replaced by a methylene group.[1][2] This modification imparts greater metabolic stability against enzymatic degradation by phosphorylases and hydrolases, often leading to improved pharmacokinetic profiles.[3] Prominent examples of carbocyclic nucleoside drugs include the anti-HIV agent Abacavir and the anti-hepatitis B drug Entecavir. The synthesis of these complex molecules often relies on the stereocontrolled construction of a functionalized cyclopentane ring, a process where chiral precursors like this compound can play a crucial role.

Application: Synthesis of a Chiral Cyclopentenylamine Intermediate for Carbocyclic Nucleosides

A key strategy in the synthesis of carbocyclic nucleosides is the construction of a chiral cyclopentenylamine intermediate, which can then be coupled with a variety of nucleobases. This compound serves as an excellent starting material for the enantioselective synthesis of such intermediates. The synthetic pathway involves a series of transformations including protection of the alcohol, diastereoselective epoxidation of the alkene, and subsequent intramolecular cyclization.

The general workflow for the synthesis of a versatile chiral cyclopentenylamine intermediate from this compound is depicted below. This intermediate is a valuable precursor for the synthesis of a wide range of carbocyclic nucleoside analogues for antiviral drug discovery.

G cluster_0 Synthesis of Chiral Cyclopentenylamine Intermediate start This compound step1 Protection of Hydroxyl Group start->step1 Protecting Agent step2 Diastereoselective Epoxidation step1->step2 m-CPBA step3 Intramolecular Cyclization step2->step3 Base step4 Functional Group Manipulations step3->step4 e.g., Azide introduction, Reduction end Chiral Cyclopentenylamine Intermediate step4->end

Caption: Synthetic workflow from this compound to a key chiral intermediate.

Experimental Protocols

The following protocols describe the key steps for the synthesis of a chiral cyclopentenylamine intermediate starting from this compound.

Protocol 1: Protection of the Hydroxyl Group of this compound

Objective: To protect the secondary alcohol of this compound as a silyl ether to prevent its interference in subsequent reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the protected alcohol.

Quantitative Data:

ReactantMolar Eq.Yield (%)Purity (%)
This compound1.095-99>98
TBDMSCl1.1
Imidazole1.5
Protocol 2: Diastereoselective Epoxidation

Objective: To perform a diastereoselective epoxidation of the terminal alkene in the protected (S)-5-hexen-2-ol.

Materials:

  • TBDMS-protected (S)-5-hexen-2-ol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected (S)-5-hexen-2-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise to the solution.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude epoxide can often be used in the next step without further purification.

Quantitative Data:

ReactantMolar Eq.Diastereomeric RatioYield (%)
TBDMS-protected (S)-5-hexen-2-ol1.0>10:190-95
m-CPBA1.2
Protocol 3: Intramolecular Cyclization to form the Cyclopentanol

Objective: To induce an intramolecular, base-catalyzed ring-opening of the epoxide to form the desired cyclopentanol derivative.

Materials:

  • Crude epoxide from Protocol 2

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of LDA (1.5 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of the crude epoxide (1.0 eq) in anhydrous THF to the LDA solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired cyclopentanol.

Quantitative Data:

ReactantMolar Eq.Yield (%)
Epoxide1.075-85
LDA1.5
Protocol 4: Conversion to Chiral Cyclopentenylamine Intermediate

Objective: To convert the cyclopentanol into the target cyclopentenylamine intermediate. This is a multi-step process involving conversion of the hydroxyl group to a leaving group, displacement with azide, and subsequent reduction.

Materials:

  • Cyclopentanol from Protocol 3

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on carbon (Pd/C)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol (for hydrogenation)

Procedure (Mesylation, Azidation, and Reduction):

  • Mesylation: To a solution of the cyclopentanol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C, add MsCl (1.2 eq) dropwise. Stir for 1-2 hours at 0 °C. Wash with water, brine, dry over MgSO₄, and concentrate to give the crude mesylate.

  • Azidation: Dissolve the crude mesylate in DMF and add NaN₃ (3.0 eq). Heat the mixture to 80-90 °C for 12-16 hours. Cool to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography to obtain the azide.

  • Reduction:

    • Using LiAlH₄: To a solution of the azide (1.0 eq) in anhydrous THF at 0 °C, carefully add LiAlH₄ (1.5 eq). Stir at room temperature for 4-6 hours. Carefully quench with water and 15% NaOH solution. Filter the solids and concentrate the filtrate to obtain the crude amine.

    • Using Catalytic Hydrogenation: Dissolve the azide (1.0 eq) in ethanol and add Pd/C (10 mol%). Stir under an atmosphere of H₂ (balloon or Parr shaker) for 12-24 hours. Filter through Celite and concentrate to obtain the amine.

  • The resulting chiral cyclopentenylamine intermediate can be further purified by column chromatography or converted to a salt for easier handling and purification.

Quantitative Data (Overall for the 3 steps):

Starting MaterialOverall Yield (%)
Cyclopentanol60-70

Signaling Pathway and Mechanism of Action of Carbocyclic Nucleosides

The resulting chiral cyclopentenylamine intermediate can be elaborated into various carbocyclic nucleoside analogues. Once administered, these prodrugs are intracellularly phosphorylated to their active triphosphate forms. These triphosphates then act as competitive inhibitors or chain terminators of viral DNA polymerases (e.g., reverse transcriptase in HIV), thus halting viral replication.

G cluster_0 Mechanism of Action of Carbocyclic Nucleoside Antivirals cluster_1 Host Cell cluster_2 Viral Replication Drug Carbocyclic Nucleoside (Prodrug) Kinase1 Cellular Kinases Drug->Kinase1 Phosphorylation DP Diphosphate Kinase2 Cellular Kinases DP->Kinase2 Phosphorylation TP Triphosphate (Active Drug) Polymerase Viral DNA Polymerase / Reverse Transcriptase TP->Polymerase Competitive Inhibition DNA Viral DNA Synthesis TP->DNA Incorporation Kinase1->DP Kinase2->TP Polymerase->DNA Termination Chain Termination DNA->Termination

References

Application Note: Monitoring the Lipase-Catalyzed Kinetic Resolution of (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Hexen-2-ol is a valuable chiral building block in the synthesis of various pharmaceutical and fine chemical products. The enantiomeric purity of such intermediates is critical, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicological profiles. Lipase-catalyzed kinetic resolution is a widely employed method for the efficient preparation of enantiomerically enriched alcohols. This application note provides a detailed protocol for monitoring the progress of the lipase-catalyzed kinetic resolution of racemic 5-Hexen-2-ol, focusing on the use of chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle of the Reaction

Lipase, a hydrolase, can enantioselectively catalyze the acylation of a racemic alcohol. In the presence of an acyl donor (e.g., vinyl acetate), one enantiomer of the alcohol is preferentially acylated to form the corresponding ester, leaving the unreacted alcohol enriched in the other enantiomer. The reaction progress is monitored to determine both the conversion of the starting material and the enantiomeric excess (e.e.) of the remaining alcohol and the newly formed ester.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of 5-Hexen-2-ol

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic 5-hexen-2-ol.

Materials:

  • Racemic 5-hexen-2-ol

  • Immobilized Lipase (e.g., Lipase PS from Pseudomonas cepacia or Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)

  • Reaction vessel with magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • To a stirred solution of racemic 5-hexen-2-ol (1.0 equiv.) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the alcohol).

  • Add vinyl acetate (0.6 equiv.) to the mixture. Using a slight excess of the alcohol ensures that the reaction can theoretically proceed to ~50% conversion, at which point the maximum enantiomeric excess of both the remaining alcohol and the formed ester is typically achieved.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 3, 6, 12, and 24 hours).

  • For analysis, quench the reaction in the aliquot by filtering out the immobilized lipase. The filtrate can then be directly analyzed by chiral GC, or the solvent can be evaporated and the residue dissolved in a suitable solvent for HPLC or NMR analysis.

Monitoring by Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating the enantiomers of volatile compounds like 5-hexen-2-ol and its acetate ester.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based capillary column is recommended, such as a CP-Chirasil-DEX CB or an Rt-βDEXsm (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1][2]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 5 °C/min to 150 °C.

    • Hold at 150 °C for 5 min.

Sample Preparation:

  • Dilute the reaction aliquot (after removing the enzyme) with a suitable solvent (e.g., hexane or ethyl acetate) before injection.

Data Analysis:

  • The conversion can be calculated by comparing the peak areas of the starting material (both enantiomers) and the product (both enantiomers).

  • The enantiomeric excess (e.e.) of the remaining (S)-5-Hexen-2-ol and the formed (R)-5-hexen-2-yl acetate is calculated from the peak areas of the respective enantiomers:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Monitoring by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an alternative method, particularly useful for less volatile compounds or when derivatization is not desired.

Instrumentation and Conditions:

  • HPLC System: With a UV detector (detection at a low wavelength, e.g., 210 nm, is necessary as 5-hexen-2-ol has a weak chromophore).

  • Chiral Column: Polysaccharide-based columns are highly versatile.[3] Recommended columns include Chiralpak® IA, IB, or IC.

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio needs to be optimized for baseline separation. A starting point could be 98:2 (v/v) n-hexane:isopropanol.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

Sample Preparation:

  • Evaporate the solvent from the reaction aliquot and redissolve the residue in the mobile phase.

Data Analysis:

  • Similar to GC, conversion and enantiomeric excess are determined from the peak areas of the separated components.

Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a valuable tool for monitoring the overall conversion of the reaction by observing the disappearance of the starting material signals and the appearance of the product signals. It does not, however, provide information on the enantiomeric excess without the use of a chiral solvating or derivatizing agent.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: CDCl₃.

Procedure:

  • Take a reaction aliquot, filter out the enzyme, and evaporate the solvent.

  • Dissolve the residue in CDCl₃.

  • Acquire the ¹H NMR spectrum.

Key Signals to Monitor:

  • This compound:

    • ~5.8 ppm (ddt, 1H, -CH=CH₂)

    • ~5.0 ppm (m, 2H, -CH=CH₂)

    • ~3.8 ppm (m, 1H, -CH(OH)-)

    • ~1.2 ppm (d, 3H, -CH(OH)CH₃)

  • 5-Hexen-2-yl acetate (Product):

    • ~5.8 ppm (ddt, 1H, -CH=CH₂)

    • ~5.0 ppm (m, 2H, -CH=CH₂)

    • ~4.9 ppm (m, 1H, -CH(OAc)-)

    • ~2.05 ppm (s, 3H, -OC(O)CH₃)

    • ~1.2 ppm (d, 3H, -CH(OAc)CH₃)

Data Analysis:

  • The conversion can be calculated by integrating the characteristic peaks of the starting material and the product. For instance, the ratio of the integral of the acetate methyl signal (~2.05 ppm) to the integral of the methyl signal of the alcohol (~1.2 ppm) can be used to determine the extent of the reaction.

Data Presentation

The progress of the lipase-catalyzed kinetic resolution of 5-hexen-2-ol can be summarized in a table for easy comparison of different reaction times.

Reaction Time (h)Conversion (%)e.e. of (S)-5-Hexen-2-ol (%)e.e. of (R)-5-Hexen-2-yl acetate (%)
11520>95
33555>95
64585>95
1249>98>95
2450>9994

Note: The data presented are representative of a typical lipase-catalyzed kinetic resolution and should be used as a guideline.

Representative Chromatographic Data:

CompoundEnantiomerRepresentative Retention Time (min) - Chiral GCRepresentative Retention Time (min) - Chiral HPLC
5-Hexen-2-ol(R)-10.28.5
(S)-10.59.2
5-Hexen-2-yl acetate(R)-12.811.3
(S)-13.112.1

Note: Retention times are illustrative and will vary depending on the specific column, instrument, and conditions used.

Visualizations

Experimental Workflow

G cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analytical Methods A Racemic 5-Hexen-2-ol E Reaction Mixture (Stirring at 30°C) A->E B Immobilized Lipase B->E C Vinyl Acetate C->E D Anhydrous Solvent D->E F Take Aliquots at Different Time Points E->F G Filter to Remove Lipase F->G H Sample for Analysis G->H I Chiral GC Analysis H->I J Chiral HPLC Analysis H->J K ¹H NMR Analysis H->K

Caption: Experimental workflow for the kinetic resolution of 5-Hexen-2-ol.

Analytical Techniques Relationship

G cluster_info cluster_techniques Reaction Kinetic Resolution Reaction Mixture GC Chiral GC Reaction->GC HPLC Chiral HPLC Reaction->HPLC NMR ¹H NMR Reaction->NMR Conversion Reaction Conversion (%) Enantiopurity Enantiomeric Excess (e.e. %) Structure Structural Confirmation GC->Conversion GC->Enantiopurity HPLC->Conversion HPLC->Enantiopurity NMR->Conversion NMR->Structure

References

Synthetic Routes to (S)-(+)-5-Hexen-2-ol from Achiral Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-(+)-5-Hexen-2-ol, a valuable chiral building block in organic synthesis, from achiral starting materials. The methods outlined below are selected for their efficiency, stereoselectivity, and applicability in a research and drug development context.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents and natural products. Its stereocenter and functional groups—a secondary alcohol and a terminal alkene—make it a versatile synthon for the construction of complex molecular architectures. Access to enantiomerically pure this compound is therefore of significant interest. This document details three effective strategies for its synthesis from achiral precursors:

  • Enantioselective Biocatalytic Reduction of 5-Hexen-2-one: A green and highly selective method employing a microbial catalyst.

  • Asymmetric Hydrogenation of 5-Hexen-2-one: A robust and scalable approach using a chiral transition metal catalyst.

  • Chiral Auxiliary-Mediated Synthesis: A classic and reliable method involving the temporary attachment of a chiral directing group.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the described synthetic routes to this compound.

Synthetic RouteKey Reagents/CatalystTypical Yield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Considerations
Enantioselective Bioreduction Rhodococcus erythropolis, Isopropanol92%[1]>99%[1]High enantioselectivity, mild reaction conditions, environmentally friendly.Requires microbial culture handling, optimization of biological conditions may be necessary.
Asymmetric Hydrogenation (S)-BINAP-Ru(II) catalyst, H₂ gas~95%>98%High catalytic efficiency, broad substrate scope, suitable for large-scale synthesis.[2]Requires specialized high-pressure equipment, catalyst can be expensive.
Chiral Auxiliary (Pseudoephedrine) (+)-Pseudoephedrine, LDA, Allyl bromide~75% (overall)>98%Reliable and well-established, high diastereoselectivity, auxiliary is recoverable.[3]Multi-step process, requires stoichiometric use of the chiral auxiliary.

Experimental Protocols and Methodologies

Route 1: Enantioselective Biocatalytic Reduction of 5-Hexen-2-one

This protocol utilizes the microorganism Rhodococcus erythropolis as a biocatalyst for the asymmetric reduction of 5-hexen-2-one to this compound.[1] The process is highly selective and operates under mild conditions.

Diagram of the Experimental Workflow

cluster_0 Biocatalytic Reduction Workflow A Cultivate Rhodococcus erythropolis B Harvest and Prepare Cell Suspension A->B C Set up Bioreduction Reaction (Cells, Buffer, 5-Hexen-2-one, Isopropanol) B->C D Incubate with Shaking C->D E Extract Product with Ethyl Acetate D->E F Purify by Column Chromatography E->F G This compound F->G

Caption: Workflow for the biocatalytic reduction of 5-hexen-2-one.

Protocol:

  • Cultivation of Rhodococcus erythropolis : Inoculate a suitable growth medium with a culture of Rhodococcus erythropolis. Incubate at 30°C with shaking until the late-logarithmic growth phase is reached.

  • Cell Preparation : Harvest the cells by centrifugation. Wash the cell pellet with a sterile phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration.

  • Bioreduction Reaction : In a reaction vessel, combine the cell suspension, 5-hexen-2-one (1.0 eq), and isopropanol (as a co-solvent and hydrogen source, typically 10-50% v/v).[1]

  • Incubation : Incubate the reaction mixture at 30°C with gentle shaking. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up and Extraction : Once the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with ethyl acetate.

  • Purification : Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.

Route 2: Asymmetric Hydrogenation of 5-Hexen-2-one

This method employs a Noyori-type ruthenium catalyst for the asymmetric hydrogenation of 5-hexen-2-one.[2][4] This approach is highly efficient and provides excellent enantioselectivity.

Diagram of the Synthetic Pathway

cluster_1 Asymmetric Hydrogenation A 5-Hexen-2-one C This compound A->C Hydrogenation B (S)-BINAP-Ru(II) catalyst H₂ (high pressure) Solvent (e.g., Methanol) B->A

Caption: Asymmetric hydrogenation of 5-hexen-2-one to this compound.

Protocol:

  • Catalyst Preparation : In a glovebox, charge a high-pressure reactor with the (S)-BINAP-Ru(II) catalyst (e.g., RuCl₂[(S)-BINAP]) (0.01-0.1 mol%).

  • Reaction Setup : Add degassed solvent (e.g., methanol) followed by 5-hexen-2-one (1.0 eq).

  • Hydrogenation : Seal the reactor, remove it from the glovebox, and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm) and stir the reaction mixture at a specified temperature (e.g., 25-50°C).

  • Monitoring : Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC.

  • Work-up : Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the residue by silica gel column chromatography to yield pure this compound.

Route 3: Chiral Auxiliary-Mediated Synthesis

This strategy utilizes (+)-pseudoephedrine as a chiral auxiliary to direct the stereoselective alkylation of an enolate, followed by cleavage to yield the desired chiral alcohol.[3]

Diagram of the Synthetic Pathway

cluster_2 Chiral Auxiliary Route A (+)-Pseudoephedrine C N-Propionyl Pseudoephedrine A->C Acylation B Propionyl Chloride B->C E Chiral Enolate C->E Deprotonation D LDA, THF, -78°C D->C G Alkylated Pseudoephedrine Amide E->G Alkylation F Allyl Bromide F->E I This compound G->I Cleavage J Recovered (+)-Pseudoephedrine G->J H Reductive Cleavage (e.g., LiAlH₄) H->G

Caption: Synthesis of this compound using a pseudoephedrine chiral auxiliary.

Protocol:

  • Amide Formation : React (+)-pseudoephedrine with propionyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form N-propionyl pseudoephedrine. Purify the amide by recrystallization or column chromatography.[5]

  • Diastereoselective Alkylation :

    • Dissolve the N-propionyl pseudoephedrine in anhydrous THF and cool to -78°C under an inert atmosphere.

    • Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to form the chiral enolate.

    • Add allyl bromide and continue stirring at -78°C. Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to obtain the alkylated pseudoephedrine amide.

  • Auxiliary Cleavage :

    • Dissolve the alkylated amide in anhydrous THF under an inert atmosphere.

    • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0°C.

    • Stir the reaction at room temperature until complete.

    • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting solids and extract the filtrate with ethyl acetate.

    • The aqueous layer can be acidified and extracted to recover the pseudoephedrine auxiliary.

  • Purification : Dry the combined organic extracts from the cleavage step, concentrate, and purify by column chromatography to afford this compound.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. Biocatalysis offers a highly enantioselective and environmentally friendly option. Asymmetric hydrogenation is well-suited for larger-scale production with high efficiency. The chiral auxiliary approach provides a reliable and well-understood method for laboratory-scale synthesis. Each protocol presented herein is a robust starting point for the successful synthesis of this valuable chiral intermediate.

References

The Role of (S)-(+)-5-Hexen-2-ol in the Preparation of Chiral Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure compound (S)-(+)-5-Hexen-2-ol is a versatile chiral building block in organic synthesis. Its bifunctional nature, possessing a stereogenic secondary alcohol and a terminal alkene, makes it an attractive starting material for the synthesis of a variety of chiral molecules, including chiral ligands for asymmetric catalysis. This document provides an overview of the application of this compound in the preparation of chiral ligands, focusing on phosphine-based ligands, and details their use in rhodium-catalyzed asymmetric hydrogenation.

Introduction to Chiral Ligands from this compound

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products, which is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. The stereocenter and the functional groups of this compound can be elaborated to create novel chiral ligands. The hydroxyl group provides a handle for the introduction of phosphine moieties, either directly to form phosphinites or after conversion to other functional groups. The terminal double bond offers a site for further functionalization or for creating bidentate ligands through hydrophosphination or other addition reactions.

Synthesis of Chiral Phosphine-Phosphite Ligands

One notable application of this compound is in the synthesis of chiral phosphine-phosphite ligands. These ligands have demonstrated high efficiency in asymmetric hydrogenation reactions. The synthesis typically involves the conversion of the secondary alcohol to a phosphinite and functionalization of the terminal alkene.

Synthetic Pathway Diagram

G A This compound B Intermediate Alcohol A->B Functionalization of alkene C Chiral Phosphine-Phosphite Ligand B->C Phosphinylation D Chlorodiphenylphosphine D->C E Hydrophosphination Reagent E->A

Caption: General synthetic scheme for a chiral phosphine-phosphite ligand from this compound.

Application in Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral phosphine-phosphite ligands derived from this compound have been successfully employed in rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins, such as derivatives of α-dehydroamino acids and itaconic acid. These reactions typically afford the hydrogenated products with high enantioselectivities.

Experimental Workflow for Asymmetric Hydrogenation

G cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Analysis A [Rh(COD)2]BF4 D Active Rh-Catalyst A->D B Chiral Ligand B->D C Solvent C->D G Chiral Product D->G E Substrate E->G F H2 (gas) F->G H Purification G->H I Enantiomeric Excess (ee) Determination H->I

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-(+)-5-Hexen-2-ol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most effective methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography.[1] The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity. For larger, multi-gram scales where impurities have different boiling points, fractional distillation is often preferred.[1] For smaller scales or for removing impurities with similar boiling points, flash chromatography is more suitable.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for successful purification, particularly for distillation.

PropertyValue
Molecular FormulaC6H12O[2][3]
Molecular Weight100.16 g/mol [2][3]
Boiling Point130-131 °C (at 760 mmHg)
Density0.828 g/mL at 25 °C
Refractive Indexn20/D 1.4320
Optical Activity[α]20/D +15.0°, c = 1 in chloroform

Q3: What are the potential impurities in a crude sample of this compound?

A3: Potential impurities largely depend on the synthetic route used. Common impurities can include unreacted starting materials, reaction intermediates, solvents from the workup, and byproducts such as small amounts of polymeric material or isomers if the reaction conditions were not optimal.[1] For syntheses involving organometallic reagents, residual metal salts may also be present.

Q4: How can I remove unreacted starting materials or catalysts from the reaction mixture?

A4: Unreacted starting materials can often be removed by an aqueous workup (extraction) prior to distillation or chromatography. For example, water-soluble reagents can be removed by washing the organic layer with water or brine. Some catalysts can be removed by extraction with dilute acid or base, or by filtration through a pad of silica gel or celite.[4][5]

Q5: Is this compound stable during purification?

A5: this compound is generally stable, but the terminal alkene can be sensitive to certain conditions, such as strong acids, which could potentially cause isomerization or polymerization.[1][6] It is also a flammable liquid.[7]

Q6: How can I determine the purity of my this compound sample?

A6: Gas chromatography (GC) is a robust and common method for determining the purity of volatile compounds like this compound.[8][9] The purity can be calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[8] Other techniques like Quantitative Nuclear Magnetic Resonance (qNMR) can provide an absolute measure of purity against a certified internal standard.[8][9] Chiral HPLC or GC can be used to determine the optical purity.[10]

Troubleshooting Guides

Guide 1: Fractional Distillation under Reduced Pressure

Fractional distillation is ideal for separating compounds with different boiling points. Using a vacuum lowers the boiling point, which helps to prevent thermal degradation of the product.[1]

Problem Possible Cause Solution
The compound is not distilling at the expected temperature.The vacuum level may be insufficient or fluctuating.Check all joints and connections of your distillation apparatus for leaks. Ensure the vacuum pump is operating correctly and maintaining a stable, adequate vacuum.[1]
"Bumping" or uneven boiling of the liquid.Lack of boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Poor separation of components (product is contaminated with impurities).Inefficient fractionating column or incorrect heating rate.Use a more efficient fractionating column (e.g., Vigreux or packed column). Heat the distillation flask slowly and steadily to allow for proper equilibration between the liquid and vapor phases in the column.[11]
Flooding of the distillation column.Excessive vapor flow rate or insufficient column diameter.Reduce the heating rate to decrease the vapor flow. Ensure the column is not constricted.[12][13]
Weeping from the trays of the column.Low vapor flow rate.Increase the heating rate to increase the vapor flow through the column perforations.[12]
Guide 2: Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (like silica gel) and a solvent system (mobile phase) to separate components of a mixture.

Problem Possible Cause Solution
The compound is not moving down the column.The solvent system is not polar enough.Gradually increase the polarity of the eluting solvent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound is eluting too quickly with the solvent front.The solvent system is too polar.Decrease the polarity of the eluting solvent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Poor separation between the product and an impurity.The chosen solvent system is not providing adequate resolution.Perform thin-layer chromatography (TLC) with various solvent systems to find one that gives a good separation between your product and the impurity.
Cracking or channeling of the silica gel bed.Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Tailing of the product spot on TLC and broad bands on the column.The compound may be too polar for silica gel or interacting strongly with it.Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluting solvent.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol describes the purification of this compound on a multi-gram scale.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer adapter

  • Condenser

  • Vacuum adapter

  • Receiving flasks

  • Heating mantle and magnetic stirrer

  • Vacuum pump and manometer

Procedure:

  • Place the crude this compound into the distillation flask with a magnetic stir bar. Do not fill the flask more than two-thirds full.[1]

  • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.[1]

  • Begin stirring and slowly apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.

  • Observe the temperature at the distillation head. Collect any low-boiling impurities in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of this compound at the applied pressure, change to a clean receiving flask to collect the purified product.

  • Continue distillation until most of the product has been collected, then stop heating.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

Apparatus and Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography)

  • Solvent system (e.g., hexane/ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp or staining solution (e.g., potassium permanganate) for visualization

Procedure:

  • Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluting solvent and pour it into the column, taking care to avoid air bubbles. Allow the silica gel to settle, draining excess solvent until the solvent level is just above the silica bed. Add another layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully apply it to the top of the silica gel bed.

  • Elute the Column: Carefully add the eluting solvent to the top of the column. Begin eluting, applying gentle air pressure to achieve a steady flow rate.[1]

  • Collect and Monitor Fractions: Collect the eluate in sequential fractions.[1] Monitor the progress of the separation by spotting collected fractions on TLC plates and visualizing them.[1]

  • Isolate the Product: Combine the fractions that contain the pure this compound. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Protocol 3: Purity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[8]

  • Capillary Column: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point.[8]

Reagents:

  • High-purity carrier gas (e.g., Helium, Nitrogen).[8]

  • High-purity hydrogen and air for the FID.[8]

GC Conditions (Example):

Parameter Setting
Injector Temperature 250 °C[8]
Injection Mode Split (e.g., 50:1 ratio)[8]
Injection Volume 1 µL[8]
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 250 °C.[8]
Detector Temperature 280 °C

| Carrier Gas Flow Rate | 1 mL/min |

Data Analysis: The purity of this compound is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[8]

Visualizations

PurificationWorkflow start Crude this compound Reaction Mixture workup Aqueous Workup (Extraction) start->workup drying Drying of Organic Layer (e.g., MgSO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal crude_product Crude Product solvent_removal->crude_product decision Choose Purification Method crude_product->decision distillation Fractional Distillation (Reduced Pressure) decision->distillation Large Scale, Different B.P. chromatography Flash Column Chromatography decision->chromatography Small Scale, Similar B.P. purity_analysis Purity Analysis (GC, NMR) distillation->purity_analysis chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: General workflow for the purification of this compound.

PurificationDecisionTree start Start with Crude Product scale What is the scale of the reaction? start->scale large_scale_impurities What is the nature of impurities? scale->large_scale_impurities Large Scale (>5g) small_scale_impurities What is the nature of impurities? scale->small_scale_impurities Small Scale (<5g) distillation Use Fractional Distillation large_scale_impurities->distillation Impurities have significantly different boiling points chromatography1 Use Flash Chromatography large_scale_impurities->chromatography1 Impurities have similar boiling points chromatography2 Use Flash Chromatography small_scale_impurities->chromatography2

Caption: Decision tree for selecting a purification method.

DistillationTroubleshooting start Distillation Problem Occurs check_vacuum Is the vacuum stable and at the correct level? start->check_vacuum fix_leaks Check for leaks in the system. Verify pump function. check_vacuum->fix_leaks No check_boiling Is the boiling smooth? check_vacuum->check_boiling Yes fix_leaks->check_vacuum add_stirring Add boiling chips or use a magnetic stirrer. check_boiling->add_stirring No check_separation Is the separation poor? check_boiling->check_separation Yes add_stirring->check_boiling adjust_heating Reduce heating rate. Use a more efficient column. check_separation->adjust_heating Yes resolved Problem Resolved check_separation->resolved No adjust_heating->resolved

Caption: Troubleshooting workflow for fractional distillation.

References

Technical Support Center: Synthesis of (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (S)-(+)-5-Hexen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound with high enantioselectivity?

A1: The most prevalent and effective strategies for the enantioselective synthesis of this compound involve the asymmetric reduction of the corresponding prochiral ketone, 5-hexen-2-one. The key methods include:

  • Catalytic Asymmetric Hydrogenation: This approach, particularly the Noyori-type asymmetric hydrogenation, utilizes ruthenium catalysts with chiral phosphine and diamine ligands to achieve high yields and excellent enantioselectivity.

  • Catalytic Asymmetric Transfer Hydrogenation: Similar to asymmetric hydrogenation, this method employs a catalyst, typically ruthenium-based, to transfer hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the ketone.

  • Stoichiometric and Catalytic Reductions with Chiral Boron Reagents: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a borane source, is a powerful method for the enantioselective reduction of ketones.

  • Biocatalytic Reduction: This environmentally friendly approach utilizes whole-cell microorganisms (like baker's yeast) or isolated enzymes (dehydrogenases) to reduce 5-hexen-2-one to the (S)-enantiomer with high stereoselectivity.[1]

  • Chiral Pool Synthesis: An alternative route involves starting from a readily available chiral molecule. For instance, this compound can be synthesized from (S)-(-)-propylene oxide by reaction with allylmagnesium bromide.[2]

Q2: My asymmetric reduction is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A2: Low enantiomeric excess can stem from several factors. Here are the primary causes and potential solutions:

  • Catalyst/Reagent Quality: The chiral catalyst or reagent may have degraded or be of insufficient purity. Ensure you are using a high-quality, fresh catalyst and handle air- and moisture-sensitive reagents under an inert atmosphere.

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures favor higher ee. Try running the reaction at a lower temperature, but be mindful that this may decrease the reaction rate.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction. It is advisable to screen a variety of solvents to find the optimal one for your specific catalytic system.

  • Substrate Purity: Impurities in the 5-hexen-2-one starting material can interfere with the catalyst and lead to lower enantioselectivity. Ensure your substrate is of high purity.

  • Non-Catalytic Reduction: A competing non-enantioselective reduction pathway can lower the overall ee. This can be more prevalent at higher temperatures or with highly reactive reducing agents.

Q3: The yield of my reaction is low. What are the common reasons for this?

A3: Low yields can be attributed to several factors throughout the experimental process:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

  • Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reagents or solvents, or by exposure to air or moisture.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. Common side reactions in the reduction of α,β-unsaturated ketones include 1,4-reduction (conjugate reduction) of the double bond.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Ensure efficient extraction and handle the product carefully during purification.

  • Reversibility of the Reaction: Some catalytic reactions, like transfer hydrogenation, can be reversible. This can limit the final conversion and yield.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation
Potential Cause Troubleshooting Steps
Impure or Deactivated Catalyst - Use a freshly opened or properly stored catalyst. - If preparing the catalyst in situ, ensure all precursors are pure and the preparation is done under strictly inert conditions.
Incorrect Ligand Choice - The chiral ligand is critical for enantioselectivity. Experiment with different chiral diphosphine and diamine ligands to find the optimal combination for 5-hexen-2-one.
Suboptimal Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity. Note that this may require longer reaction times.
Inappropriate Solvent - Screen a range of solvents (e.g., methanol, ethanol, isopropanol, dichloromethane, THF) to identify the solvent that provides the best enantioselectivity.
Presence of Water or Oxygen - Use anhydrous solvents and reagents. - Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Issue 2: Poor Yield in CBS Reduction
Potential Cause Troubleshooting Steps
Hydroboration of the Alkene - The borane reagent can react with the double bond of 5-hexen-2-one. Use a less reactive borane source or perform the reaction at a lower temperature to minimize this side reaction.
Decomposition of the Oxazaborolidine Catalyst - The CBS catalyst is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
Suboptimal Stoichiometry - The ratio of borane to ketone and catalyst loading can affect the yield. Optimize these parameters through small-scale experiments.
Inefficient Quenching - Incomplete quenching of the reaction can lead to product loss during work-up. Ensure the quenching step is performed carefully, typically with methanol.
Issue 3: Inconsistent Results with Biocatalytic Reduction
Potential Cause Troubleshooting Steps
Variability in Microorganism Activity - The metabolic state of whole-cell catalysts like baker's yeast can vary between batches. Standardize the pre-culture conditions and use a consistent source of the microorganism.
Substrate/Product Inhibition - High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme's activity. Consider a fed-batch approach where the substrate is added gradually.
Incorrect pH or Temperature - Enzymes have optimal pH and temperature ranges for activity. Ensure the reaction is performed under the optimal conditions for the specific enzyme or microorganism being used.
Cofactor Limitation - Many dehydrogenases require a cofactor like NADH or NADPH. For whole-cell systems, ensure a co-substrate (e.g., glucose) is present for cofactor regeneration. For isolated enzymes, the cofactor must be added to the reaction mixture.

Data Presentation

Table 1: Comparison of Asymmetric Synthesis Methods for this compound

MethodCatalyst/ReagentTypical Yield (%)Typical ee (%)AdvantagesDisadvantages
Noyori Asymmetric Hydrogenation Ru(II)-BINAP-diamine complexes>90>98High yield and enantioselectivity, catalytic.Requires high-pressure hydrogen gas, air-sensitive catalysts.
Asymmetric Transfer Hydrogenation Ru(II)-TsDPEN complexes80-9590-99Does not require high-pressure H₂, uses common hydrogen donors.Can be reversible, potentially leading to lower conversions.
CBS Reduction Chiral Oxazaborolidine/BH₃85-9590-98High enantioselectivity, predictable stereochemistry.Stoichiometric borane required, potential for hydroboration side reaction.
Biocatalytic Reduction Baker's Yeast or Dehydrogenases70-90>99Environmentally friendly, high enantioselectivity.Can require longer reaction times, substrate/product inhibition.[1]
Chiral Pool Synthesis (S)-(-)-Propylene oxide~70>99Starts with an enantiopure material.Stoichiometric use of Grignard reagent, may not be as atom-economical.[2]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 5-Hexen-2-one

This protocol is a general guideline and may require optimization for specific catalyst systems.

Materials:

  • 5-Hexen-2-one

  • Ru(II)---INVALID-LINK--Cl catalyst

  • Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ru(II) catalyst in the anhydrous solvent.

  • Add the 5-hexen-2-one to the catalyst solution.

  • Add the formic acid/triethylamine mixture to the reaction flask.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve Catalyst & Substrate start->setup add_h_source Add Hydrogen Source setup->add_h_source react Stir at Controlled Temp. add_h_source->react monitor Monitor Progress (TLC/GC) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify end End purify->end troubleshooting_logic cluster_yield Yield Issues cluster_ee Enantioselectivity Issues cluster_solutions_yield Solutions for Yield cluster_solutions_ee Solutions for Enantioselectivity start Low Yield or Enantioselectivity incomplete_rxn Incomplete Reaction? start->incomplete_rxn temp_too_high Temperature Too High? start->temp_too_high catalyst_deact Catalyst Deactivation? incomplete_rxn->catalyst_deact sol_time Increase Reaction Time incomplete_rxn->sol_time side_reactions Side Reactions? catalyst_deact->side_reactions sol_catalyst Use Fresh Catalyst catalyst_deact->sol_catalyst sol_conditions Optimize Conditions (e.g., Temp, Conc.) side_reactions->sol_conditions wrong_solvent Suboptimal Solvent? temp_too_high->wrong_solvent sol_temp Lower Reaction Temp. temp_too_high->sol_temp impure_reagents Impure Reagents? wrong_solvent->impure_reagents sol_solvent Screen Solvents wrong_solvent->sol_solvent sol_purity Purify Reagents impure_reagents->sol_purity

References

Common side products in the synthesis of (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (S)-(+)-5-Hexen-2-ol

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this chiral alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors depending on your synthetic route. Here are some common issues:

  • Grignard Reagent Issues: If you are using a Grignard-based synthesis (e.g., reacting 3-butenylmagnesium bromide with acetaldehyde), the quality of your Grignard reagent is crucial.[1]

    • Incomplete Formation: Ensure your magnesium turnings are fresh and activated, and that all glassware is rigorously dried to prevent quenching of the reagent.

    • Wurtz Coupling: A significant side reaction with Grignard reagents is Wurtz coupling, where the organohalide starting material dimerizes.[1] This can be minimized by slow addition of the halide to the magnesium and maintaining a gentle reflux.[1]

  • Substrate Purity: Impurities in your starting materials, such as 5-hexen-2-one for an asymmetric reduction, can interfere with the catalyst and reduce yield.[2]

  • Catalyst Deactivation: In asymmetric reductions, the catalyst can deactivate over time, leading to an incomplete reaction.[2] Consider analyzing your reaction at different time points to assess catalyst activity.

Q2: I am observing a significant amount of a high molecular weight impurity in my crude product after a Grignard synthesis. What is it likely to be?

A2: A common high molecular weight byproduct in Grignard reactions involving allylic or homoallylic halides is the Wurtz coupling product.[1] In the synthesis of 5-hexen-2-ol using a butenyl Grignard reagent, this would be 1,7-octadiene, formed by the dimerization of the butenyl group.

Q3: My enantiomeric excess (ee%) is lower than desired in my asymmetric reduction of 5-hexen-2-one. How can I improve it?

A3: Achieving high enantioselectivity is a common challenge. Consider the following factors:

  • Catalyst Choice: The choice of chiral ligand and metal catalyst is paramount. For Noyori-type catalysts, ensure you are using the correct enantiomer of the ligand to obtain the desired (S)-alcohol.[2]

  • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the ee.[2] Protic solvents like isopropanol are common for transfer hydrogenations.[2]

  • Hydrogen Source: In asymmetric transfer hydrogenation, the choice of hydrogen donor (e.g., isopropanol, formic acid/triethylamine) is critical to the outcome.[2]

Q4: My GC-MS analysis shows a peak corresponding to 2-hexanol. How is this being formed?

A4: The presence of 2-hexanol indicates the reduction of the carbon-carbon double bond in either the starting material (5-hexen-2-one) or the product (5-hexen-2-ol). This is a common side reaction in catalytic hydrogenations if the catalyst is not sufficiently selective for the reduction of the ketone over the alkene. Some catalyst systems can favor the desired 1,2-reduction over the competing 1,4-conjugate reduction.[2]

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess for common synthetic routes to chiral secondary alcohols, which can be analogous to the synthesis of this compound.

Synthesis MethodKey FeaturesTypical Yield (%)Typical Enantiomeric Excess (ee%)Common Side Products
Asymmetric Reduction Produces a single enantiomer, crucial for stereospecific applications.Moderate to High>90%(R)-5-Hexen-2-ol, 6-phenylhexan-2-one (in analogous systems)[2]
Grignard Reaction Simple, cost-effective for racemic synthesis.High0% (without chiral auxiliaries)Wurtz coupling products (e.g., 1,7-octadiene)[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 5-Hexen-2-one

This protocol is a representative method for the asymmetric synthesis of this compound.

Materials:

  • 5-Hexen-2-one

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • [RuCl₂(η⁶-p-cymene)]₂

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous isopropanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(η⁶-p-cymene)]₂ and (S,S)-TsDPEN in anhydrous isopropanol.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add the 5-hexen-2-one substrate to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope dropwise to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing a Common Synthetic Pathway and Side Products

The following diagram illustrates the Grignard synthesis of 5-Hexen-2-ol and highlights the formation of the Wurtz coupling side product.

Synthesis_Pathway start_material 3-Bromo-1-butene + Mg grignard 3-Butenylmagnesium bromide start_material->grignard Grignard Formation side_product 1,7-Octadiene (Wurtz Coupling) grignard->side_product Dimerization intermediate Magnesium alkoxide intermediate grignard->intermediate Nucleophilic Addition acetaldehyde Acetaldehyde acetaldehyde->intermediate product This compound (with chiral ligand) or racemic 5-Hexen-2-ol hydrolysis Aqueous Workup intermediate->hydrolysis hydrolysis->product Protonation

Caption: Grignard synthesis pathway for 5-Hexen-2-ol and potential side product formation.

References

Technical Support Center: (S)-(+)-5-Hexen-2-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of (S)-(+)-5-Hexen-2-ol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C or frozen at -20°C for extended storage.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] The container should be purged with the inert gas before sealing.

  • Light: Protected from light. Use amber glass vials or wrap the container in aluminum foil.[1]

  • Container: In a tightly sealed, high-quality glass container.[2] Avoid plastics that may be permeable to oxygen.

Q2: What are the primary hazards associated with this compound?

A2: this compound is classified as a flammable liquid.[3] Based on its structure, which includes a secondary alcohol and a terminal alkene, it should be handled as a potentially reactive compound. Similar unsaturated alcohols can cause skin and eye irritation.[4][5] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

Q3: I noticed the material has changed color or viscosity. What does this indicate?

A3: A change in color (e.g., to a pale yellow) or an increase in viscosity may indicate decomposition or polymerization.[2] This can be initiated by exposure to air (oxygen), light, heat, or contaminants.[2] If you observe such changes, it is recommended to verify the purity of the material before use.

Q4: Why is a forced degradation study necessary for a compound like this compound?

A4: Forced degradation studies, or stress testing, are crucial for several reasons in pharmaceutical development.[6][7] These studies help to:

  • Elucidate the potential degradation pathways of the molecule.[8]

  • Identify the likely degradation products that could form under various conditions.[8]

  • Develop and validate a stability-indicating analytical method that can separate and quantify the active substance from its degradation products.[1][7]

  • Understand the intrinsic chemical stability of the molecule, which informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[8]

Troubleshooting Guides

Issue 1: My analytical results (e.g., GC, HPLC) show new, unexpected peaks after storing the sample.

  • Potential Cause: These new peaks are likely degradation products. The secondary alcohol and the terminal double bond in this compound are reactive sites susceptible to degradation.[1]

  • Solution:

    • Characterize Degradants: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the unknown peaks.[1] Common degradants for a molecule with this structure could include the corresponding ketone (5-hexen-2-one) from oxidation of the alcohol, or aldehydes resulting from oxidative cleavage of the double bond.[1]

    • Perform a Forced Degradation Study: To confirm the identity of these degradants, you can perform a controlled forced degradation study under stress conditions (e.g., acid, base, oxidation, heat, light).[1] Comparing the peaks from the stressed samples to those in your stored sample can help confirm their identity.

Issue 2: My reaction involving this compound is failing or giving low yields.

  • Potential Cause: The starting material may have degraded due to improper handling or storage. The presence of impurities or degradation products can interfere with the reaction.

  • Solution:

    • Verify Purity: Re-analyze the this compound using a suitable analytical method (e.g., GC-FID, qNMR) to confirm its purity before starting the reaction.

    • Ensure Proper Handling: Handle the material under an inert atmosphere if possible, especially when transferring or preparing solutions, to minimize exposure to oxygen.[1]

    • Check for Peroxides: Unsaturated compounds can form peroxides over time when exposed to air. Use peroxide test strips to check for their presence, as they can be explosive and interfere with many reactions.

Issue 3: I am observing backpressure increases in my HPLC system when analyzing stored samples.

  • Potential Cause: Degradation of this compound may lead to the formation of polymeric or less soluble byproducts that can precipitate and clog the column frit or tubing.[1]

  • Solution:

    • Sample Filtration: Filter all samples, especially those from long-term storage or stress studies, through a compatible 0.22 µm or 0.45 µm syringe filter before injection.[1]

    • Use a Guard Column: Employ a guard column to protect your main analytical column from strongly retained impurities and particulates.[1]

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound. This data serves as an example of how to present stability findings. The extent of degradation is highly dependent on the specific experimental conditions (concentration, temperature, duration).

Stress ConditionReagent/ConditionTime (hours)TemperatureAssay of this compound (%)Total Degradants (%)Major Degradant(s) Identified
Acid Hydrolysis 1N HCl2460°C98.51.5Isomerization products
Base Hydrolysis 1N NaOH2425°C99.20.8Minimal degradation
Oxidation 3% H₂O₂2425°C85.314.75-Hexen-2-one, Formic acid, 4-Pentenal
Thermal Solid State4880°C97.12.95-Hexen-2-one
Photolytic ICH Option 22425°C96.53.55-Hexen-2-one, polymeric material

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study.[1][7]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 2N HCl to achieve a final acid concentration of 1N. Heat the solution at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 2N NaOH to achieve a final base concentration of 1N. Keep the solution at room temperature (25°C).

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep the solution at room temperature, protected from light.

    • Thermal Degradation: Store both the solid material and a solution sample at 80°C in the dark.

    • Photolytic Degradation: Expose a solution sample to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7] A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 48 hours).

  • Sample Analysis:

    • Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC-UV/MS method. A C18 column is often a good starting point.

    • A photodiode array (PDA) detector can be used to assess peak purity.

    • Mass spectrometry (MS) is essential for the tentative identification of degradation products based on their mass-to-charge ratio.[1]

Visualizations

DegradationPathways Potential Degradation Pathways of this compound S_5_Hexen_2_ol This compound Oxidation_Alcohol 5-Hexen-2-one S_5_Hexen_2_ol->Oxidation_Alcohol Oxidation (e.g., H₂O₂, Air) Oxidative_Cleavage Oxidative Cleavage Products S_5_Hexen_2_ol->Oxidative_Cleavage Oxidation (e.g., O₃, strong H₂O₂) Isomerization Isomerization Products S_5_Hexen_2_ol->Isomerization Acid/Heat Polymerization Polymeric Material S_5_Hexen_2_ol->Polymerization Light/Heat Pentenal 4-Pentenal Oxidative_Cleavage->Pentenal Formaldehyde Formaldehyde Oxidative_Cleavage->Formaldehyde

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow Workflow for a Forced Degradation Study start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS sampling->analyze For non-pH samples neutralize->analyze identify Identify Degradants (MS, NMR) analyze->identify quantify Quantify Degradants & Assess Mass Balance analyze->quantify

Caption: Experimental workflow for a forced degradation study.

References

Preventing racemization of (S)-(+)-5-Hexen-2-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-(+)-5-Hexen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this chiral allylic alcohol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where a stereochemically pure compound, such as this compound, converts into a mixture of equal parts of both enantiomers ((S)- and (R)-), resulting in a loss of optical activity. For applications in drug development and stereospecific synthesis, the biological activity and chemical properties of a molecule are highly dependent on its specific three-dimensional structure. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or difficulties in purification.

Q2: What are the primary mechanisms that cause racemization of this compound?

A2: The most common mechanisms involve the formation of an achiral intermediate that can be converted back to the alcohol in either (S) or (R) form. The two main pathways are:

  • Acid-Catalyzed Racemization: In the presence of an acid, the hydroxyl group can be protonated and leave as a water molecule, forming a planar, achiral allylic carbocation. Subsequent attack by a nucleophile (like water) can occur from either face of the carbocation, leading to a racemic mixture.[1]

  • Base-Catalyzed Racemization: A strong base can deprotonate the hydroxyl group, forming an alkoxide. While this itself doesn't cause racemization at the chiral center, in some reaction pathways, it can facilitate the formation of an allylic anion intermediate which could lead to a loss of stereochemical information.[2]

  • Transition Metal-Mediated Racemization: Certain transition metals can catalyze isomerization and other reactions that proceed through intermediates which can lead to racemization.[3][4][5]

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several factors can contribute to increased racemization:

  • Strongly Acidic or Basic Conditions: Both extremes can promote the formation of achiral intermediates.[1][2]

  • High Reaction Temperatures: Increased thermal energy can overcome the activation barrier for racemization pathways.[1][6]

  • Certain Catalysts: The use of some transition metal catalysts, particularly those known to promote isomerization, can lead to racemization.[3][4]

  • Polar Solvents: In base-catalyzed reactions, polar solvents can disrupt ion pairing that might otherwise protect the stereocenter, leading to lower enantiomeric excess.[2]

Troubleshooting Guides

Issue 1: Significant loss of enantiomeric excess (ee) after a reaction.
Potential Cause Troubleshooting Step Explanation
Reaction is run at elevated temperatures. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Lowering the temperature reduces the kinetic energy available to overcome the activation energy for racemization.[1][6]
Use of a strong, non-hindered base. Switch to a weaker or more sterically hindered base (e.g., N-methylmorpholine, diisopropylethylamine).A bulkier base is less likely to participate in side reactions that could lead to racemization.[6]
Presence of acidic impurities or reagents. Ensure all reagents and solvents are pure and free from acidic contaminants. Use acid scavengers if necessary.Even trace amounts of acid can catalyze the formation of a carbocation intermediate, leading to racemization.[1]
Inappropriate solvent choice. In base-mediated reactions, consider using a less polar solvent to promote intimate ion-pairing.Close association between the allylic anion and the counter-ion can shield the stereocenter from racemizing.[2]
Use of a problematic transition metal catalyst. Screen alternative catalysts known for preserving stereochemistry or protect the alcohol functional group.Some catalysts are inherently more prone to causing isomerization or other side reactions that lead to racemization.[3][4]
Issue 2: Formation of unexpected side products along with racemization.
Potential Cause Troubleshooting Step Explanation
Carbocation rearrangement. Use milder acidic conditions or protect the alcohol.The allylic carbocation intermediate is susceptible to rearrangements, leading to constitutional isomers.[1]
Etherification. Lower the reaction temperature and ensure no excess of alcohol is present under acidic conditions.The alcohol can act as a nucleophile and attack the carbocation intermediate of another molecule.[1]
Isomerization to a ketone. Protect the alcohol with a suitable protecting group (e.g., TMS, TES) before the reaction.This is particularly relevant in reactions like ring-closing metathesis where the catalyst can also promote isomerization of the allylic alcohol to the corresponding ketone.[3]

Data on Maintaining Stereochemical Integrity

The following table summarizes the impact of reaction conditions on the enantiomeric excess (ee) of allylic alcohols in various transformations.

Reaction Type Catalyst/Reagent Solvent Temperature Resulting Enantiomeric Excess (ee) Reference
Base-Catalyzed IsomerizationTBD (catalytic)TolueneMildUp to 97%[2]
Base-Catalyzed IsomerizationTBD (catalytic)More Polar SolventsMildLower ee values[2]
Acid-Promoted Racemization2-Carboxyphenylboronic acid / Oxalic acid2-ButanoneRoom Temp22% (major side product formation)[1]
Enantioselective Synthesis(R)-BINOL-Ti(O-iPr)₄Not specifiedNot specified>90%[7]
Racemic SynthesisNaBH₄MethanolNot specified0%[7]

Visualizing Racemization Mechanisms and Troubleshooting

Here are diagrams illustrating the key chemical pathways and a logical workflow for troubleshooting.

RacemizationMechanisms cluster_acid Acid-Catalyzed Racemization cluster_base Base-Catalyzed Racemization Pathway S_alcohol (S)-5-Hexen-2-ol protonation Protonation (+H⁺) S_alcohol->protonation H⁺ water_loss Loss of H₂O protonation->water_loss -H₂O carbocation Achiral Allylic Carbocation water_loss->carbocation nucleophilic_attack Nucleophilic Attack (e.g., H₂O) carbocation->nucleophilic_attack +H₂O racemic_mixture Racemic Mixture (S)- and (R)-Alcohol nucleophilic_attack->racemic_mixture S_alcohol2 (S)-5-Hexen-2-ol deprotonation Deprotonation (-H⁺) S_alcohol2->deprotonation Base allylic_anion Allylic Anion (potential for racemization) deprotonation->allylic_anion protonation2 Protonation (+H⁺) allylic_anion->protonation2 H⁺ racemic_mixture2 Racemic Mixture (S)- and (R)-Alcohol protonation2->racemic_mixture2

Caption: Mechanisms of acid- and base-catalyzed racemization of (S)-5-Hexen-2-ol.

TroubleshootingWorkflow start Problem: Loss of Enantiomeric Excess check_temp Is reaction temperature > RT? start->check_temp lower_temp Action: Lower temperature (e.g., to 0 °C) check_temp->lower_temp Yes check_reagents Are strong acids or bases used? check_temp->check_reagents No lower_temp->check_reagents change_reagents Action: Use weaker/hindered base or non-acidic conditions check_reagents->change_reagents Yes check_catalyst Is a transition metal catalyst used? check_reagents->check_catalyst No change_reagents->check_catalyst protect_alcohol Action: Protect the alcohol (e.g., with TMS/TES) check_catalyst->protect_alcohol Yes reassess Re-evaluate and analyze enantiomeric excess check_catalyst->reassess No protect_alcohol->reassess

Caption: A logical workflow for troubleshooting racemization issues.

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization in a Base-Mediated Reaction

This protocol provides a general framework for reactions where this compound is treated with a base.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Reagent Addition: Dissolve this compound in a non-polar solvent (e.g., toluene).

  • Cooling: Cool the solution to 0 °C in an ice bath before the addition of other reagents.[6]

  • Base Addition: Slowly add a sterically hindered or weak base (e.g., N-methylmorpholine) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at a low temperature, monitoring its progress by TLC or GC. If the reaction is sluggish, allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary.

  • Workup: Quench the reaction with a cooled, weak acid solution (e.g., saturated aqueous NH₄Cl).

  • Analysis: After purification, determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: Protection of the Hydroxyl Group to Prevent Racemization

This protocol is recommended for reactions where the reaction conditions are known to cause racemization, such as certain transition metal-catalyzed processes.[3]

  • Setup: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a mild base (e.g., triethylamine or imidazole).

  • Cooling: Cool the mixture to 0 °C.

  • Silylating Agent Addition: Add a silylating agent (e.g., trimethylsilyl chloride (TMSCl) or triethylsilyl chloride (TESCl)) dropwise.

  • Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction, extract the silyl ether, and purify by column chromatography. The resulting protected alcohol can now be used in the desired reaction.

  • Deprotection: After the main reaction, the silyl ether can be easily deprotected using standard conditions (e.g., TBAF in THF) to yield the chiral alcohol with its stereochemistry intact.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in 5-Hexen-2-one Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric reduction of 5-hexen-2-one. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the enantioselectivity of this important transformation. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective reduction of a prochiral ketone like 5-hexen-2-one?

A1: The most prevalent methods for the asymmetric reduction of prochiral ketones fall into three main categories:

  • Organocatalysis: The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a widely used and reliable method.[1][2][3][4][5]

  • Transition-Metal Catalysis: Noyori-type asymmetric hydrogenation and transfer hydrogenation, typically employing ruthenium or rhodium complexes with chiral ligands, are highly efficient for a broad range of ketones.

  • Biocatalysis: The use of ketoreductases (KREDs), either as isolated enzymes or in whole-cell systems, offers excellent enantioselectivity under mild reaction conditions.[6][7]

Q2: I am observing low enantiomeric excess (e.e.) in my reduction of 5-hexen-2-one. What are the primary factors I should investigate?

A2: Low enantioselectivity can stem from several factors. The most critical parameters to evaluate are:

  • Catalyst Integrity and Loading: Ensure the catalyst is pure, active, and used at an appropriate loading. For CBS reductions, the age and storage of the oxazaborolidine catalyst can impact its effectiveness.

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures favor higher e.e. in CBS reductions, though there is often an optimal temperature range.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, therefore, the enantioselectivity.

  • Purity of Reagents and Substrate: Impurities in the substrate, reagents (especially the borane source in CBS reductions), or solvent can interfere with the catalytic cycle and lower the enantioselectivity. Ensure all materials are of high purity and anhydrous where required.

  • Reaction Time and Conversion: In some cases, enantioselectivity can be dependent on conversion. It is advisable to monitor the reaction over time to determine the optimal reaction time.

Q3: Can the double bond in 5-hexen-2-one interfere with the reduction of the ketone?

A3: Yes, the presence of the terminal double bond is a key consideration. In catalytic hydrogenations, there is a risk of concomitant reduction of the alkene. For borane-based reductions like the CBS method, hydroboration of the alkene can be a competing side reaction. Careful selection of the catalyst and reaction conditions is crucial to achieve chemoselective reduction of the ketone. For instance, CBS reductions are known to selectively perform 1,2-reduction of α,β-unsaturated ketones, leaving the double bond intact.[4]

Troubleshooting Guides

Corey-Bakshi-Shibata (CBS) Reduction

Problem: Low enantioselectivity (<80% e.e.) in the CBS reduction of 5-hexen-2-one.

Potential Cause Suggested Solution
Degraded Catalyst Use a freshly opened bottle of the oxazaborolidine catalyst or prepare it in situ. Ensure storage under an inert atmosphere and at the recommended temperature.
Sub-optimal Temperature Perform a temperature screen. Start at a low temperature (e.g., -78 °C) and incrementally increase it. Some reactions have an optimal temperature that is not the lowest possible.
Inappropriate Solvent Tetrahydrofuran (THF) is a common solvent for CBS reductions. Consider screening other non-coordinating solvents like toluene, especially if competitive binding to the catalyst is suspected.
Wet Reagents/Solvent Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents. The presence of water can significantly decrease enantioselectivity.[1]
Impure Borane Source Use a high-purity borane source (e.g., freshly opened BH₃·THF or BH₃·SMe₂). Titrate the borane solution to confirm its concentration.
Incorrect Stoichiometry Carefully control the stoichiometry of the borane reagent. An excess of borane can lead to a non-catalyzed, non-selective reduction pathway.
Noyori Asymmetric Hydrogenation/Transfer Hydrogenation

Problem: Low enantioselectivity and/or competing alkene reduction.

Potential Cause Suggested Solution
Incorrect Catalyst/Ligand Combination The choice of the chiral diphosphine and diamine ligands is critical. For aliphatic unsaturated ketones, a screening of different ligand combinations may be necessary to find the optimal catalyst system.
Sub-optimal Hydrogen Pressure (for Hydrogenation) Vary the hydrogen pressure. Higher pressures can sometimes lead to over-reduction or decreased selectivity.
Inappropriate Hydrogen Donor (for Transfer Hydrogenation) Formic acid/triethylamine azeotrope and isopropanol are common hydrogen donors. The choice of donor can influence the reaction rate and selectivity. A screen of different donors may be beneficial.
Presence of Catalyst Poisons Ensure the substrate and solvent are free from impurities that could poison the ruthenium or rhodium catalyst (e.g., sulfur compounds).
Incorrect Base or Base Concentration The type and amount of base used can significantly affect the catalyst's activity and selectivity. Perform an optimization of the base (e.g., KOtBu, Et₃N).
Biocatalytic Reduction

Problem: Low enantioselectivity or low conversion.

Potential Cause Suggested Solution
Sub-optimal Enzyme Choice Screen a panel of ketoreductases (KREDs). Different KREDs exhibit varying substrate specificities and stereoselectivities. For aliphatic ketones, specific enzymes may be required.[6]
Incorrect pH or Temperature Enzyme activity and selectivity are highly dependent on pH and temperature. Optimize these parameters for the specific KRED being used.
Cofactor Limitation Ensure an efficient cofactor regeneration system is in place (e.g., using glucose and glucose dehydrogenase for NADPH regeneration).[8]
Substrate/Product Inhibition High concentrations of the substrate or product can inhibit the enzyme. Consider a fed-batch approach for the substrate or in situ product removal.
Poor Substrate Solubility If the reaction is performed in an aqueous buffer, the low solubility of 5-hexen-2-one might limit the reaction rate. The use of a co-solvent (e.g., DMSO, isopropanol) may be necessary, but its effect on enzyme activity and stability must be evaluated.

Data Presentation

The following table summarizes the effect of reaction parameters on enantioselectivity for the reduction of ketones similar to 5-hexen-2-one, based on literature data.

Table 1: Influence of Reaction Conditions on Enantioselectivity (% e.e.) in the Reduction of Aliphatic/Unsaturated Ketones

SubstrateCatalyst SystemReducing AgentSolventTemperature (°C)% e.e.Reference
Benzylacetone(S)-CBSBH₃·THFTHF2079[9]
Benzylacetone(S)-CBSBH₃·THFTHF081[9]
Benzylacetone(S)-CBSBH₃·THFTHF-2083[9]
3-HexanoneGcAPRDNADPHBuffer30>99[6]
PropiophenoneRuCl₂--INVALID-LINK--HCOOH/NEt₃Water6088[10]

Experimental Protocols

Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of an Aliphatic Ketone

This protocol is a general guideline and should be optimized for 5-hexen-2-one.

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • 5-Hexen-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) as a 1 M solution in toluene.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the borane source (e.g., BH₃·SMe₂, 0.6 eq.) to the catalyst solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to -40 °C).

  • In a separate flame-dried flask, dissolve 5-hexen-2-one (1.0 eq.) in anhydrous THF.

  • Add the solution of 5-hexen-2-one dropwise to the catalyst-borane mixture over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at the same temperature for the desired time (monitor by TLC or GC for completion, typically 1-4 hours).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature until gas evolution ceases.

  • Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x V).

  • Wash the combined organic layers with saturated NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Enantioselectivity```dot

Troubleshooting_Workflow start Low Enantioselectivity Observed catalyst_check Is the catalyst system appropriate for an aliphatic, unsaturated ketone? start->catalyst_check catalyst_ok Yes catalyst_check->catalyst_ok Yes catalyst_no No catalyst_check->catalyst_no No conditions_check Are the reaction conditions optimized? catalyst_ok->conditions_check select_catalyst Select a more suitable catalyst system (e.g., screen different CBS derivatives, Noyori ligands, or KREDs). catalyst_no->select_catalyst select_catalyst->start conditions_ok Yes conditions_check->conditions_ok Yes conditions_no No conditions_check->conditions_no No reagent_check Are all reagents and the substrate of high purity and anhydrous (if required)? conditions_ok->reagent_check optimize_conditions Systematically optimize reaction parameters: - Temperature - Solvent - Concentration - Reaction Time conditions_no->optimize_conditions optimize_conditions->start reagent_ok Yes reagent_check->reagent_ok Yes reagent_no No reagent_check->reagent_no No analysis Re-run experiment with optimized parameters and purified materials. reagent_ok->analysis purify_reagents Purify substrate and reagents. Use freshly opened, high-purity solvents and reagents. Ensure anhydrous conditions. reagent_no->purify_reagents purify_reagents->start end High Enantioselectivity Achieved analysis->end

Caption: Simplified signaling pathway of the Corey-Bakshi-Shibata (CBS) reduction mechanism.

References

Effective work-up procedures for (S)-(+)-5-Hexen-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(+)-5-Hexen-2-ol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis and work-up of this compound, particularly when using methods such as Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize 5-Hexen-2-ol is not initiating. What are the common causes and solutions?

A1: Failure to initiate a Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, for instance, by flame-drying under an inert atmosphere. Solvents like diethyl ether or THF must be anhydrous.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. You can activate the magnesium by gently crushing the turnings in the flask (without solvent) or by adding a small crystal of iodine. The disappearance of the iodine color indicates activation.

  • Impure Alkyl Halide: The starting alkyl halide (e.g., allyl bromide) should be pure and dry. Distillation of the alkyl halide before use can be beneficial.

Q2: I'm observing the formation of a significant amount of a side product, 1,5-hexadiene, in my Grignard reaction. How can I minimize this?

A2: The formation of 1,5-hexadiene is likely due to Wurtz-type coupling of the allyl Grignard reagent with the starting allyl halide. To minimize this side reaction:

  • Slow Addition: Add the allyl halide to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of the halide in the reaction mixture.

  • Reaction Temperature: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.

Q3: During the aqueous work-up, I'm encountering a persistent emulsion at the interface of the organic and aqueous layers. How can I break it?

A3: Emulsions are common in extractions, especially when magnesium salts are present. Here are some techniques to break the emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.

Q4: My final product has a low yield after purification. What are the potential reasons and how can I improve it?

A4: Low yields can result from issues at various stages of the synthesis and work-up:

  • Incomplete Reaction: Ensure the Grignard reagent has formed completely before adding the aldehyde. Titrating a small aliquot of the Grignard reagent can confirm its concentration.

  • Losses during Work-up: this compound has some water solubility. To minimize losses to the aqueous layer, perform multiple extractions with a smaller volume of organic solvent (e.g., 3 x 50 mL of diethyl ether) rather than a single extraction with a large volume. Back-extracting the combined aqueous layers with fresh organic solvent can also recover some product.

  • Purification Losses: If purifying by distillation, ensure the system is efficient to avoid loss of the relatively volatile product.

Q5: How can I confirm the enantiomeric purity of my this compound?

A5: The enantiomeric purity is typically determined using chiral analytical techniques:

  • Chiral Gas Chromatography (GC): Using a chiral stationary phase column.

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral column.[1][2]

  • NMR Spectroscopy with Chiral Shift Reagents: This can be used to differentiate the signals of the two enantiomers.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 5-Hexen-2-ol via a Grignard reaction with propenal.

ParameterTypical ValueNotes
Reactant Ratio Allylmagnesium bromide: Propenal (1.1:1)A slight excess of the Grignard reagent is often used.
Reaction Temperature 0 °C to room temperatureThe addition of the aldehyde is typically done at a lower temperature.
Reaction Time 1-3 hoursMonitored by TLC or GC until the starting material is consumed.
Crude Yield 70-85%Before purification.
Purified Yield 50-70%After distillation or chromatography.
Boiling Point 130-131 °CAt atmospheric pressure.
Optical Purity >99% eeFor the (S)-(+)-enantiomer, depending on the chiral catalyst or starting material.[3]

Experimental Protocols

Detailed Methodology for the Synthesis and Work-up of this compound via Asymmetric Reduction of 5-Hexen-2-one

This protocol describes a common method for synthesizing chiral alcohols.

Materials:

  • 5-Hexen-2-one

  • Chiral reducing agent (e.g., (R)-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst (e.g., (R)-CBS-oxazaborolidine, ~5 mol%) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add the borane-dimethyl sulfide complex (BMS, ~1.2 equivalents) to the catalyst solution while maintaining the temperature at 0 °C.

  • Substrate Addition: Add a solution of 5-hexen-2-one (1 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching the Reaction: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane.

  • Aqueous Work-up: Add saturated aqueous NH₄Cl solution to the reaction mixture. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Reaction Setup (Catalyst + THF) start->setup add_bms Add BMS setup->add_bms add_ketone Add 5-Hexen-2-one add_bms->add_ketone react Stir at 0°C add_ketone->react monitor Monitor by TLC/GC react->monitor quench Quench with Methanol monitor->quench Reaction Complete add_nh4cl Add aq. NH4Cl quench->add_nh4cl extract Extract with Et2O add_nh4cl->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Distillation or Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Emulsion Formation during Work-up

troubleshooting_emulsion start Emulsion Formed during Extraction add_brine Add Saturated NaCl (Brine) start->add_brine gentle_swirl Gentle Swirling start->gentle_swirl wait Allow to Stand start->wait check_separation Phases Separated? add_brine->check_separation gentle_swirl->check_separation wait->check_separation filter_celite Filter through Celite® check_separation->filter_celite No continue_workup Continue Work-up check_separation->continue_workup Yes filter_celite->continue_workup

Caption: Decision tree for resolving emulsions in work-up.

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the characterization of chiral molecules. (S)-(+)-5-Hexen-2-ol, a chiral allylic alcohol, is a valuable building block in organic synthesis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining its enantiomeric excess, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for a broad range of chiral compounds, including alcohols.[3][4]

Experimental Protocol: Chiral HPLC of 5-Hexen-2-ol

This protocol provides a starting point for the chiral separation of this compound enantiomers. Optimization may be necessary depending on the specific instrumentation and column used.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.[5]

  • Chiral Column: An amylose or cellulose-based column is recommended for initial screening. Examples include Daicel Chiralpak® AD-H or Chiralcel® OD-H.[6]

  • Solvents: HPLC grade n-Hexane and 2-Propanol (IPA).[5]

  • Sample: A solution of 5-Hexen-2-ol in a mixture of n-Hexane and IPA (e.g., 95:5 v/v) at a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

ParameterRecommended Condition
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (IPA) (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Sample Preparation: Accurately weigh approximately 10 mg of 5-Hexen-2-ol. Dissolve the sample in 10 mL of a 95:5 (v/v) mixture of n-Hexane and 2-Propanol to obtain a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.[6]

4. Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemic_std Racemic 5-Hexen-2-ol Standard dissolve_std Dissolve in Mobile Phase (1 mg/mL) racemic_std->dissolve_std sample Synthesized this compound dissolve_sample Dissolve in Mobile Phase (1 mg/mL) sample->dissolve_sample filter_std Filter (0.45 µm) dissolve_std->filter_std filter_sample Filter (0.45 µm) dissolve_sample->filter_sample hplc Chiral HPLC System - Chiralpak® AD-H Column - n-Hexane/IPA (95:5) - 1.0 mL/min, 25°C filter_std->hplc filter_sample->hplc inject_std Inject Standard hplc->inject_std System Suitability inject_sample Inject Sample hplc->inject_sample Sample Analysis chromatogram_std Obtain Chromatogram (Standard) inject_std->chromatogram_std chromatogram_sample Obtain Chromatogram (Sample) inject_sample->chromatogram_sample integrate Integrate Peak Areas chromatogram_std->integrate chromatogram_sample->integrate calculate_ee Calculate % ee integrate->calculate_ee

Caption: Workflow for determining the enantiomeric excess of 5-Hexen-2-ol by HPLC.

Comparison with Alternative Methods

While chiral HPLC is a dominant technique, other methods can also be employed for determining enantiomeric excess, each with its own advantages and limitations.[7]

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase leading to different retention times.[2]High resolution, high precision, widely applicable, robust.[1]Can require method development, higher cost of chiral columns.[8]
Gas Chromatography (GC) Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase in a capillary column.High resolution for volatile compounds, fast analysis times.Requires analyte to be volatile and thermally stable, may require derivatization.
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase.Fast separations, reduced solvent consumption ("greener" method).Requires specialized instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[9]No separation required, provides structural information.Lower sensitivity and accuracy compared to chromatographic methods, requires chiral auxiliary reagents.[8]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10]Can be very fast for high-throughput screening.[10]Generally less accurate for precise ee determination without extensive calibration, requires a chromophore.

Quantitative Performance Comparison

The choice of analytical technique often depends on the specific requirements of the analysis, such as required accuracy, sample throughput, and available instrumentation.

ParameterHPLCGCSFCNMRCD
Typical Precision (%RSD) < 1%< 2%< 2%2-5%5-10%
Typical Accuracy HighHighHighModerateModerate to Low
Limit of Detection Low (ng to pg)Very Low (pg to fg)Low (ng to pg)High (µg to mg)Moderate (µg)
Analysis Time per Sample 5-30 min2-20 min1-10 min5-15 min< 1 min
Sample Throughput ModerateModerateHighLow to ModerateVery High

Conclusion

For the precise and accurate determination of the enantiomeric excess of this compound, chiral HPLC remains the method of choice due to its high resolution, accuracy, and robustness.[1] The provided experimental protocol using a polysaccharide-based chiral stationary phase serves as a reliable starting point for method development. While alternative techniques such as GC, SFC, NMR, and CD spectroscopy offer advantages in specific contexts like high-throughput screening or for volatile compounds, HPLC provides a superior balance of performance for routine and regulated analyses in research and pharmaceutical development.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical task in the pharmaceutical, flavor, and fragrance industries, as individual enantiomers can exhibit distinct biological activities, tastes, and aromas. 5-hexen-2-ol, a volatile unsaturated alcohol, presents a common challenge for chiral analysis. This guide provides a comparative overview of chiral stationary phases (CSPs) suitable for the gas chromatographic (GC) separation of its enantiomers, supported by experimental data and detailed protocols.

Introduction to Chiral Separation of Aliphatic Alcohols

The separation of volatile, low-molecular-weight alcohol enantiomers is most effectively achieved using chiral Gas Chromatography (GC). The most successful and widely used chiral stationary phases for this purpose are based on derivatized cyclodextrins. These cyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and thus, their separation.

The choice of the specific cyclodextrin derivative and the chromatographic conditions are paramount for achieving baseline resolution. For aliphatic alcohols like 5-hexen-2-ol, derivatization of the hydroxyl group to form an ester (e.g., acetate) can significantly enhance enantioselectivity by providing additional interaction points with the chiral stationary phase.

Comparison of Chiral Stationary Phase Performance

While specific experimental data for the enantioseparation of 5-hexen-2-ol is not widely published, data from the closely related compound, 2-hexanol, on a cyclodextrin-based capillary column provides a strong representative model for comparison. The following table summarizes the performance of a CP-Chirasil-DEX CB column for the separation of 2-hexanol enantiomers, both with and without derivatization. This comparison highlights the significant improvement in separation that can be achieved through acylation.

Analyte FormChiral Stationary PhaseSeparation Factor (α)Resolution (Rs)Observations
2-Hexanol (Underivatized)CP-Chirasil-DEX CB1.05~0.8Poor separation, significant peak overlap.[1]
2-Hexanol Acetate (Derivatized)CP-Chirasil-DEX CB1.95> 2.0 (estimated)Excellent separation with baseline resolution.[1]

Note: Resolution for 2-Hexanol Acetate is estimated based on the high separation factor, which typically corresponds to baseline resolution.

Experimental Protocols

The following protocols provide a detailed methodology for the derivatization and subsequent chiral GC analysis of a secondary alcohol, based on the successful separation of 2-hexanol enantiomers. These serve as an excellent starting point for developing a method for 5-hexen-2-ol.

Derivatization of the Alcohol to its Acetate Ester

Objective: To convert the alcohol to its corresponding acetate to improve volatility and enhance chiral recognition on the stationary phase.

Materials:

  • Chiral alcohol (e.g., 5-hexen-2-ol)

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (solvent)

  • Anhydrous sodium sulfate

  • Water (for quenching)

  • Screw-cap vials

Procedure:

  • In a clean, dry screw-cap vial, dissolve approximately 10 mg of the alcohol in 1 mL of dichloromethane.

  • Add 50 µL of acetic anhydride to the solution.

  • Add 10 µL of pyridine to catalyze the reaction.

  • Seal the vial and allow the mixture to stir at room temperature for 1 hour.

  • After 1 hour, quench the reaction by adding 1 mL of water to the vial.

  • Vortex the mixture and allow the layers to separate.

  • Carefully collect the organic (bottom) layer and dry it over a small amount of anhydrous sodium sulfate.

  • The resulting solution containing the acetate derivative is now ready for GC analysis. Dilute further with dichloromethane if necessary.

Chiral Gas Chromatography (GC) Analysis

Objective: To separate the enantiomers of the derivatized alcohol using a chiral capillary column.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID)
Chiral Column CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Hydrogen at a linear velocity of 80 cm/s
Injector Temperature 230°C
Detector Temperature 250°C
Oven Program Isothermal at a temperature optimized for the analyte (e.g., 60-100°C)
Injection Mode Split injection (e.g., 100:1 ratio)
Injection Volume 1 µL

Data Analysis: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

The separation factor (α) is calculated as the ratio of the retention factors (k) of the two enantiomers: α = k₂ / k₁ where k = (t_R - t_M) / t_M. (t_R is the retention time of the peak, and t_M is the dead time).

Logical Workflow for Chiral Method Development

The selection of an appropriate chiral stationary phase and the optimization of analytical conditions is a systematic process. The following diagram illustrates a typical workflow for developing a chiral separation method.

G Workflow for Chiral GC Method Development cluster_0 Initial Assessment cluster_1 Method Screening cluster_2 Optimization cluster_3 Final Method Analyte Characterize Analyte (Volatility, Polarity, Functional Groups) LitSearch Literature Search (Similar Compounds, Existing Methods) Analyte->LitSearch Deriv Consider Derivatization (e.g., Acylation for Alcohols) Analyte->Deriv SelectCSP Select Chiral Stationary Phases (e.g., Cyclodextrin Derivatives) LitSearch->SelectCSP Screening Perform Initial Screening Runs SelectCSP->Screening Deriv->Screening TempOpt Optimize Oven Temperature Screening->TempOpt FlowOpt Optimize Carrier Gas Flow Rate TempOpt->FlowOpt Eval Evaluate Resolution (Rs) and Separation Factor (α) FlowOpt->Eval Eval->SelectCSP Insufficient Separation Validation Method Validation (Robustness, Linearity, LOD, LOQ) Eval->Validation Sufficient Separation? FinalMethod Finalized Analytical Method Validation->FinalMethod

Caption: Logical workflow for chiral GC method development.

This guide provides a foundational understanding and practical starting points for the successful enantioseparation of 5-hexen-2-ol. Researchers are encouraged to use this information as a basis for their method development, with the understanding that optimization will be necessary to achieve the best results for their specific application.

References

A Comparative Analysis of (S)-(+)-5-Hexen-2-ol and (R)-(-)-5-Hexen-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties: A Side-by-Side Comparison

The enantiomers of 5-Hexen-2-ol share the same chemical formula (C₆H₁₂O) and molecular weight, yet they exhibit distinct optical properties. Other fundamental physicochemical characteristics are generally identical, as detailed in the table below.

Property(S)-(+)-5-Hexen-2-ol(R)-(-)-5-Hexen-2-ol
CAS Number 17397-24-917397-29-4
Molecular Formula C₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol 100.16 g/mol
Appearance Colorless to pale yellow liquid (est.)Colorless to pale yellow liquid (est.)
Specific Rotation [α]²⁰/D +15.0° (c=1 in chloroform)[1][2]-15.0° (c=1% in chloroform)[3][4]
Boiling Point 130-131 °C (lit.)[1][2]130-131 °C (lit.)[3][4]
Density 0.828 g/mL at 25 °C (lit.)[1][2]0.828 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n²⁰/D) 1.4320 (lit.)[1][2]1.4320 (lit.)[3][4]

Biological Activity: An Area Ripe for Investigation

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on the biological activities of this compound and (R)-(-)-5-Hexen-2-ol. The PubChem database provides hazard classifications for the racemic mixture of 5-hexen-2-ol, indicating it is a flammable liquid and vapor, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[5] However, this does not differentiate between the potential effects of the individual enantiomers.

It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities.[6][7] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may be therapeutically active while the other is inactive or even responsible for adverse effects.[6]

Given the lack of specific data for 5-hexen-2-ol enantiomers, this area presents an opportunity for future research. Investigating the enantiomer-specific interactions with biological targets could uncover novel therapeutic potentials or toxicological profiles.

Experimental Methodologies

The following are detailed, generalized protocols for determining the key physicochemical properties of liquid organic compounds like the enantiomers of 5-Hexen-2-ol.

Determination of Specific Rotation

Objective: To measure the angle of rotation of plane-polarized light caused by the chiral molecules and calculate the specific rotation.

Apparatus: Polarimeter, volumetric flask (e.g., 10 mL), analytical balance, sample cell (e.g., 1 dm).

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the enantiomer (e.g., 100 mg) and dissolve it in a suitable achiral solvent (e.g., chloroform) in a volumetric flask. Fill the flask to the mark with the solvent.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled sample cell.

  • Measurement: Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present. Place the sample cell in the polarimeter.

  • Data Acquisition: Measure the observed optical rotation (α) at a specified temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the sample cell in decimeters (dm).

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus: Thiele tube or a small-scale distillation apparatus, thermometer, capillary tube, heat source.

Procedure (Capillary Method):

  • Sample Preparation: Place a small amount of the liquid into a small test tube.

  • Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the liquid.

  • Heating: Heat the test tube gently in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

Objective: To determine the mass per unit volume of the liquid.

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance, thermometer.

Procedure:

  • Weigh Empty Pycnometer: Clean and dry the pycnometer and accurately weigh it.

  • Fill and Weigh Pycnometer with Sample: Fill the pycnometer with the liquid sample, ensuring the temperature is controlled and recorded. Stopper the pycnometer, allowing any excess liquid to be expelled through the capillary in the stopper. Dry the outside of the pycnometer and weigh it.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the pycnometer filled with the liquid, and V is the volume of the pycnometer.

Determination of Refractive Index

Objective: To measure the extent to which light is refracted when passing through the liquid.

Apparatus: Refractometer (e.g., Abbe refractometer), dropper, and a constant temperature water bath.

Procedure:

  • Instrument Calibration: Calibrate the refractometer using a standard substance with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to reach the desired temperature (e.g., 20°C).

  • Reading: Look through the eyepiece and adjust the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs. Read the refractive index from the scale.

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of the comparison and potential biological implications, the following diagrams are provided.

experimental_workflow cluster_enantiomers Chiral Compounds cluster_physicochemical Physicochemical Property Analysis cluster_biological Hypothetical Biological Screening S_enantiomer This compound SpecificRotation Specific Rotation (Polarimetry) S_enantiomer->SpecificRotation BoilingPoint Boiling Point (Capillary Method) S_enantiomer->BoilingPoint Density Density (Pycnometry) S_enantiomer->Density RefractiveIndex Refractive Index (Refractometry) S_enantiomer->RefractiveIndex Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) S_enantiomer->Cytotoxicity EnzymeAssay Enzyme Inhibition Assays S_enantiomer->EnzymeAssay ReceptorBinding Receptor Binding Assays S_enantiomer->ReceptorBinding R_enantiomer (R)-(-)-5-Hexen-2-ol R_enantiomer->SpecificRotation R_enantiomer->BoilingPoint R_enantiomer->Density R_enantiomer->RefractiveIndex R_enantiomer->Cytotoxicity R_enantiomer->EnzymeAssay R_enantiomer->ReceptorBinding DataComparison Data Comparison & Analysis SpecificRotation->DataComparison BoilingPoint->DataComparison Density->DataComparison RefractiveIndex->DataComparison Cytotoxicity->DataComparison EnzymeAssay->DataComparison ReceptorBinding->DataComparison Conclusion Comparative Guide Publication DataComparison->Conclusion

Caption: Experimental workflow for the comparative analysis of enantiomers.

hypothetical_signaling_pathway cluster_enantiomers Chiral Ligands S_enantiomer (S)-Enantiomer Receptor Chiral Receptor S_enantiomer->Receptor High Affinity Binding R_enantiomer (R)-Enantiomer R_enantiomer->Receptor Low Affinity Binding SignalTransduction Signal Transduction Cascade Receptor->SignalTransduction Activation CellularResponse_R Adverse Effect / No Effect Receptor->CellularResponse_R CellularResponse_S Therapeutic Effect SignalTransduction->CellularResponse_S

Caption: Hypothetical enantioselective interaction with a biological receptor.

References

A Comparative Guide to the Validation of Analytical Methods for (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective analysis of chiral compounds is paramount to ensuring product quality, safety, and efficacy. (S)-(+)-5-Hexen-2-ol, a chiral unsaturated alcohol, serves as a critical building block in the synthesis of various pharmaceutical and fine chemical products. Consequently, the validation of analytical methods to determine its enantiomeric purity is a crucial step in quality control.

This guide provides a comprehensive comparison of the primary analytical techniques for the validation of this compound, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases. The information presented is based on established principles of analytical method validation for chiral compounds.[1][2]

Comparison of Analytical Methods

The choice between Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) for the analysis of this compound depends on several factors, including the volatility of the analyte, required resolution, and the nature of the sample matrix. Given that 5-Hexen-2-ol is a volatile compound, Chiral GC is a highly suitable technique.[3][4] Chiral HPLC offers a versatile alternative, particularly when dealing with less volatile derivatives or when GC is not available.[2][5][6]

Table 1: Comparison of Chiral GC and Chiral HPLC for the Analysis of this compound

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[3]Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2]
Suitability for this compound High, due to its volatility.[3][4]High, especially with appropriate chiral stationary phases.[2][5]
Typical Stationary Phases Cyclodextrin-based chiral columns (e.g., Rt-βDEXsm).[7]Polysaccharide-based chiral stationary phases (CSPs) (e.g., Chiralpak series).[2]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[3][8]UV-Vis Detector, Refractive Index Detector (RID), Mass Spectrometry (MS).
Key Strengths High resolution, speed, and sensitivity for volatile compounds.Broad applicability, wide range of stationary phases, suitable for non-volatile compounds.
Potential Limitations Requires analyte to be volatile and thermally stable.Can consume larger volumes of organic solvents.

Experimental Protocols for Method Validation

The validation of an analytical method ensures its suitability for its intended purpose.[1] The following are detailed protocols for key validation experiments for the analysis of this compound.

1. Chiral Gas Chromatography (GC) Method

  • Instrumentation : Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[3]

  • Chiral Capillary Column : A column with a cyclodextrin-based stationary phase, such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice for separating enantiomers of chiral alcohols.[7]

  • Reagents : High-purity carrier gas (e.g., Helium or Hydrogen), high-purity hydrogen and air for the FID.

  • Standard Preparation :

    • Prepare a stock solution of racemic 5-Hexen-2-ol in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of this compound at the same concentration.

    • Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 0.01 µg/mL to 10 µg/mL. To assess the quantification of the (R)-(-) enantiomer as an impurity, spike the this compound standard with varying low levels of the racemic standard.

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Injection Mode : Split (e.g., 50:1 ratio)

    • Injection Volume : 1 µL

    • Oven Temperature Program : Initial temperature: 60 °C, hold for 2 minutes. Ramp: 5 °C/min to 150 °C.

    • Detector Temperature : 280 °C

    • Carrier Gas Flow Rate : 1 mL/min (Helium)

2. Chiral High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index Detector).

  • Chiral Column : A polysaccharide-based chiral stationary phase, such as a Chiralpak column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm), is often effective for separating chiral alcohols.[2]

  • Mobile Phase : A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations. The exact ratio (e.g., 90:10 v/v) should be optimized to achieve the best resolution.

  • Standard Preparation :

    • Prepare a stock solution of racemic 5-Hexen-2-ol in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a stock solution of this compound at the same concentration.

    • Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 0.1 µg/mL to 50 µg/mL. For the determination of the (R)-(-) enantiomer, spike the this compound standard with the racemic standard.

  • HPLC Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 25 °C

    • Injection Volume : 10 µL

    • Detection : UV at 210 nm (if the analyte has a chromophore) or Refractive Index Detector.

Data Presentation: Validation Parameters

The following tables summarize the typical quantitative data obtained during the validation of analytical methods for a chiral compound like this compound.

Table 2: System Suitability Parameters

ParameterChiral GCChiral HPLCAcceptance Criteria
Resolution (Rs) > 2.0> 1.5Rs > 1.5
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 50,000> 3,000As high as possible

Table 3: Method Validation Parameters

ParameterChiral GCChiral HPLCICH Guideline (Q2(R1))
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.03 µg/mL0.3 µg/mLSignal-to-Noise ≥ 10

Visualizing the Workflow

Understanding the logical flow of analytical method validation is crucial for successful implementation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Implementation for Routine Use validation_report->end Method_Comparison analyte This compound gc Chiral GC analyte->gc is volatile hplc Chiral HPLC analyte->hplc can be analyzed gc_res High Resolution gc->gc_res gc_speed Fast Analysis gc->gc_speed gc_vol High Volatility Required gc->gc_vol hplc_vers High Versatility hplc->hplc_vers hplc_app Broad Applicability hplc->hplc_app hplc_solv Higher Solvent Consumption hplc->hplc_solv

References

A Comparative Guide to the Biological Activity of 5-Hexen-2-ol Enantiomers: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the (R)- and (S)-enantiomers of 5-hexen-2-ol, focusing on the potential for differential biological activity and outlining a framework for their empirical investigation. While direct comparative studies on the bioactivity of these specific enantiomers are not extensively available in current literature, the principles of stereochemistry in biological systems suggest that significant differences may exist. This document aims to be a foundational resource for researchers seeking to explore the distinct therapeutic or toxicological profiles of these chiral molecules.

Introduction to Stereoisomerism and Biological Activity

Chirality is a fundamental property of many biologically active molecules. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological, toxicological, and metabolic properties. This is due to the three-dimensional nature of biological receptors, enzymes, and other macromolecules, which often interact selectively with only one enantiomer of a chiral compound. A classic example is the drug thalidomide, where one enantiomer was sedative and the other was teratogenic. While no such dramatic differences have been documented for 5-hexen-2-ol enantiomers, the potential for stereospecific interactions warrants careful investigation.

For instance, in the realm of insect chemical ecology, the chirality of pheromones is often critical for biological activity. In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. While specific data for 5-hexen-2-ol is sparse, this principle underscores the importance of evaluating each enantiomer separately.

Physicochemical Properties of 5-Hexen-2-ol Enantiomers

While biological data is limited, the physicochemical properties of the individual enantiomers have been characterized. These properties are essential for designing and interpreting biological assays.

Property(R)-(-)-5-Hexen-2-ol(S)-(+)-5-Hexen-2-olRacemic 5-Hexen-2-ol
CAS Number 17397-29-417397-24-9626-94-8
Molecular Formula C₆H₁₂OC₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol 100.16 g/mol 100.16 g/mol
Boiling Point 130-131 °C (lit.)130-131 °C (lit.)139-140 °C
Density 0.827 g/mL at 25 °C (lit.)0.828 g/mL at 25 °C (lit.)Not specified
Optical Activity [α]20/D −15.0°, c = 1%[α]20/D +15.0°, c = 1 in chloroformNot applicable
Refractive Index Not specifiedn20/D 1.4320 (lit.)Not specified

Note: Data compiled from various chemical suppliers and databases.[1][2][3]

Proposed Experimental Workflow for Comparative Bioactivity Screening

Given the lack of direct comparative data, a systematic approach to evaluating the biological activities of the 5-hexen-2-ol enantiomers is proposed. The following workflow provides a roadmap for researchers to elucidate their potential differential effects.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Evaluation A Enantiomer Procurement & Purity Analysis ((R)- and (S)-5-hexen-2-ol) B Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) A->B C Antimicrobial Activity Screening (e.g., MIC against bacteria and fungi) A->C D Enzyme Inhibition Assays (Select relevant enzymes based on structural alerts) A->D E Gene Expression Analysis (Microarray or RNA-Seq) B->E K Data Analysis & Comparison D->K H Animal Model Selection (Based on in vitro results) E->H F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->H G Receptor Binding Assays (If a specific target is identified) G->K I Pharmacokinetic & Toxicological Studies I->K J Efficacy Studies J->K G cluster_0 Interaction of (S)-Enantiomer with Receptor cluster_1 Interaction of (R)-Enantiomer with Receptor s_receptor Receptor Binding Site s_enantiomer (S)-Enantiomer s_enantiomer->s_receptor Strong Binding (Biological Response) r_receptor Receptor Binding Site r_enantiomer (R)-Enantiomer r_enantiomer->r_receptor Weak or No Binding (No/Reduced Response)

References

A Comparative Cost Analysis of Synthesis Methods for (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks is a critical aspect of bringing new therapeutics to market. (S)-(+)-5-Hexen-2-ol is a valuable chiral intermediate, and its synthesis can be approached through various methodologies. This guide provides an objective comparison of four primary synthesis routes: Grignard reaction with a chiral epoxide, asymmetric reduction of a prochiral ketone, enzymatic kinetic resolution of a racemic alcohol, and asymmetric transfer hydrogenation. The analysis focuses on material costs, reaction efficiency, and scalability, supported by detailed experimental protocols.

At a Glance: Cost and Efficiency Comparison

The selection of an optimal synthesis route for this compound is a trade-off between raw material costs, catalyst expenses, operational complexity, and desired enantiomeric purity. The following table summarizes the key quantitative data for the four distinct methods discussed in this guide.

MetricGrignard ReactionAsymmetric Reduction (KRED)Enzymatic Kinetic Resolution (Lipase)Asymmetric Transfer Hydrogenation (Ru-Catalyst)
Starting Materials (S)-(-)-Propylene oxide, Allylmagnesium bromide5-Hexen-2-one, Cofactor (e.g., NADPH), Co-substrate (e.g., Isopropanol)Racemic 5-Hexen-2-ol, Acyl donor (e.g., Vinyl acetate)5-Hexen-2-one, Hydrogen donor (e.g., Formic acid/Triethylamine)
Catalyst None (Stoichiometric)Ketoreductase (KRED)Lipase (e.g., Novozym 435)Chiral Ruthenium Complex
Typical Yield ~70-85%>95%~45% (for the alcohol)~90-99%
Enantiomeric Excess (e.e.) >98%>99%>99% (for the alcohol)~95-99%
Key Advantages High enantiopurity from chiral pool, no specialized catalyst needed.High yield and enantioselectivity, green chemistry.High enantiopurity, readily available and robust enzymes.High yield and enantioselectivity, broad substrate scope.
Key Disadvantages Stoichiometric use of expensive chiral starting material and Grignard reagent.High cost of cofactor and enzyme, requires cofactor regeneration system.Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product from acylated enantiomer.High cost of precious metal catalyst and chiral ligand.

Method 1: Grignard Reaction with a Chiral Epoxide

This classical approach utilizes a chiral starting material, (S)-(-)-propylene oxide, to introduce the desired stereochemistry. The reaction with allylmagnesium bromide proceeds via a nucleophilic ring-opening of the epoxide.

Experimental Protocol

In a flame-dried, three-necked flask under an inert atmosphere, a solution of allylmagnesium bromide (1.0 M in diethyl ether, 1.2 equivalents) is cooled to 0°C. (S)-(-)-Propylene oxide (1.0 equivalent) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield this compound.

Cost Analysis

The primary cost driver for this method is the chiral starting material, (S)-(-)-propylene oxide, which is significantly more expensive than its racemic counterpart.[1][2][3][4] The stoichiometric use of the Grignard reagent also contributes to the material costs.[5][6][7][8] While this method avoids the need for a specialized catalyst, the high cost of the starting epoxide makes it less economically viable for large-scale production unless a cost-effective source of the chiral epoxide is available.

Method 2: Asymmetric Reduction of 5-Hexen-2-one with a Ketoreductase (KRED)

Biocatalytic asymmetric reduction of the prochiral ketone, 5-hexen-2-one, offers a highly selective and environmentally friendly route to this compound. This method employs a ketoreductase (KRED) enzyme and a nicotinamide cofactor (NADH or NADPH), which is typically regenerated in situ.

Experimental Protocol

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), 5-hexen-2-one (1.0 equivalent) is suspended. A ketoreductase with the appropriate stereoselectivity, NAD(P)H, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a corresponding alcohol dehydrogenase) are added. The mixture is stirred at a controlled temperature (typically 25-37°C) for 24-48 hours, while monitoring the conversion by GC or HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated. The product is purified by column chromatography.

Cost Analysis

The cost of this method is heavily influenced by the price of the ketoreductase and the nicotinamide cofactor. While the cost of KREDs can be high, ongoing developments in enzyme engineering and immobilization are improving their stability and reusability, which can reduce the overall cost.[9][10][11][12][13] Cofactor regeneration is essential to make the process economically feasible. The starting material, 5-hexen-2-one, is relatively inexpensive.[14][15][16][17] This method's high yield and enantioselectivity, coupled with its green credentials, make it a very attractive option for industrial-scale synthesis.

Method 3: Enzymatic Kinetic Resolution of Racemic 5-Hexen-2-ol

Kinetic resolution is a widely used technique for separating enantiomers. In this approach, an enzyme, typically a lipase, selectively acylates one enantiomer of racemic 5-hexen-2-ol, leaving the other enantiomer, in this case, the desired this compound, unreacted.

Experimental Protocol

To a solution of racemic 5-hexen-2-ol (1.0 equivalent) in an organic solvent (e.g., hexane or toluene), an acyl donor such as vinyl acetate (0.5-0.6 equivalents) is added. An immobilized lipase, for example, Novozym 435 (Candida antarctica lipase B), is then introduced (typically 1-10% w/w of the substrate). The suspension is stirred at a specific temperature (e.g., 25-45°C), and the reaction progress is monitored until approximately 50% conversion is achieved. The enzyme is then removed by filtration, and the solvent is evaporated. The resulting mixture of this compound and the acylated (R)-enantiomer is separated by column chromatography.

Cost Analysis

The main drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. However, the unreacted substrate and the acylated product can often be separated, and the undesired enantiomer can potentially be racemized and recycled. The cost of the lipase, such as Novozym 435, is a key factor, though its immobilization allows for easy recovery and reuse over multiple cycles, significantly reducing its contribution to the overall cost. The starting racemic 5-hexen-2-ol and the acyl donor are generally inexpensive.

Method 4: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of 5-hexen-2-one using a chiral transition metal catalyst, typically a ruthenium complex, is a highly efficient method for producing this compound with high enantioselectivity.

Experimental Protocol

In a reaction vessel under an inert atmosphere, a chiral ruthenium catalyst (e.g., a Ru(II) complex with a chiral diamine ligand, 0.1-1 mol%) is dissolved in a suitable solvent. A hydrogen donor, commonly a mixture of formic acid and triethylamine or isopropanol, is added. The substrate, 5-hexen-2-one (1.0 equivalent), is then introduced, and the mixture is stirred at a controlled temperature until the reaction is complete. The solvent and volatile reagents are removed under reduced pressure, and the product is purified by column chromatography.

Cost Analysis

The primary cost associated with this method is the ruthenium catalyst and its chiral ligand.[18][19][20] These are precious metal catalysts and can be expensive. However, they are used in very low concentrations (catalytic amounts), and research is ongoing to develop more active and recyclable catalysts. The hydrogen donors and the starting ketone are relatively low-cost. The high yields and excellent enantioselectivities achieved with ATH make it a competitive option, particularly for high-value products where the catalyst cost can be justified.

Visualizing the Synthesis Pathways

To better illustrate the workflow of each synthesis method, the following diagrams are provided.

Grignard_Reaction A (S)-(-)-Propylene oxide C Reaction in Diethyl Ether A->C B Allylmagnesium bromide B->C D Quenching (aq. NH4Cl) C->D Ring Opening E Extraction and Purification D->E F This compound E->F

Grignard Reaction Workflow

Asymmetric_Reduction A 5-Hexen-2-one C Biocatalytic Reduction A->C B Ketoreductase (KRED) + Cofactor (NADPH) + Regeneration System B->C D Extraction C->D Asymmetric Reduction E Purification D->E F This compound E->F

Asymmetric Reduction Workflow

Kinetic_Resolution A Racemic 5-Hexen-2-ol C Enzymatic Acylation A->C B Lipase + Acyl Donor B->C D Separation C->D Selective Acylation E This compound D->E F Acylated (R)-enantiomer D->F Transfer_Hydrogenation A 5-Hexen-2-one C Asymmetric Transfer Hydrogenation A->C B Chiral Ru-Catalyst + Hydrogen Donor B->C D Workup and Purification C->D Hydrogen Transfer E This compound D->E

References

A Comparative Guide to the Synthetic Routes for (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Chiral Intermediate

(S)-(+)-5-Hexen-2-ol is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products. Its stereocenter demands precise control during synthesis, making the choice of synthetic route a critical decision in any research and development endeavor. This guide provides a comprehensive comparison of the most common and effective methods for the synthesis of this compound, supported by experimental data and detailed protocols to inform your selection process.

Performance Comparison of Synthetic Methods

The selection of a synthetic strategy for this compound is a trade-off between enantioselectivity, yield, and practical considerations such as reagent availability and reaction conditions. The following table summarizes the key performance indicators for the three primary synthetic approaches.

Synthetic MethodKey FeaturesTypical Yield (%)Enantiomeric Excess (e.e.) (%)Reagents & Conditions
Asymmetric Bioreduction Utilizes whole-cell biocatalysts for high enantioselectivity.Moderate to High>99Rhodococcus erythropolis, various yeast strains, 5-hexen-2-one, glucose, buffer, room temperature.
Kinetic Resolution of Racemic Alcohol Enzymatic acylation of one enantiomer, leaving the desired (S)-enantiomer.<50 (for alcohol)>99Racemic 5-hexen-2-ol, Pseudomonas cepacia lipase (PSL), vinyl acetate, organic solvent (e.g., hexane), room temp.
Chiral Pool Synthesis Starts from a readily available enantiopure precursor.Good>98(S)-(-)-Propylene oxide, allylmagnesium bromide, CuCN (catalyst), diethyl ether, -78 °C to room temperature.

Logical Workflow of Synthetic Strategies

The following diagram illustrates the conceptual flow of the three main synthetic pathways to this compound.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product 5-Hexen-2-one 5-Hexen-2-one Asymmetric Bioreduction Asymmetric Bioreduction 5-Hexen-2-one->Asymmetric Bioreduction Racemic 5-Hexen-2-ol Racemic 5-Hexen-2-ol Kinetic Resolution Kinetic Resolution Racemic 5-Hexen-2-ol->Kinetic Resolution (S)-Propylene oxide (S)-Propylene oxide Chiral Pool Synthesis Chiral Pool Synthesis (S)-Propylene oxide->Chiral Pool Synthesis S_5_Hexen_2_ol This compound Asymmetric Bioreduction->S_5_Hexen_2_ol Kinetic Resolution->S_5_Hexen_2_ol Chiral Pool Synthesis->S_5_Hexen_2_ol

Caption: Synthetic pathways to this compound.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to facilitate the replication of these methods.

Asymmetric Bioreduction of 5-Hexen-2-one

This protocol utilizes the yeast Pichia glucozyma for the enantioselective reduction of the prochiral ketone.

Materials:

  • 5-Hexen-2-one

  • Pichia glucozyma whole cells

  • Glucose

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A culture of Pichia glucozyma is grown in a suitable medium and harvested by centrifugation.

  • The yeast cells are resuspended in a phosphate buffer (pH 7.0).

  • Glucose is added to the cell suspension as a cofactor regeneration source.

  • 5-Hexen-2-one is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by gas chromatography (GC) for the conversion of the ketone.

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound. The enantiomeric excess is determined by chiral GC analysis.

Lipase-Catalyzed Kinetic Resolution of Racemic 5-Hexen-2-ol

This protocol employs Pseudomonas cepacia lipase to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.[1][2][3]

Materials:

  • Racemic 5-Hexen-2-ol

  • Pseudomonas cepacia lipase (PSL)

  • Vinyl acetate

  • Hexane (or other suitable organic solvent)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 5-hexen-2-ol in hexane, add Pseudomonas cepacia lipase.

  • Add vinyl acetate as the acylating agent.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by chiral GC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, the enzyme is removed by filtration.

  • The solvent and excess vinyl acetate are removed under reduced pressure.

  • The resulting mixture of (S)-5-hexen-2-ol and (R)-5-hexen-2-yl acetate is separated by column chromatography on silica gel.

Synthesis from (S)-(-)-Propylene Oxide (Chiral Pool)

This method utilizes the enantiopure starting material (S)-(-)-propylene oxide to establish the stereocenter.

Materials:

  • (S)-(-)-Propylene oxide

  • Allylmagnesium bromide solution (in diethyl ether)

  • Copper(I) cyanide (CuCN)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a stirred suspension of CuCN in anhydrous diethyl ether at -78 °C, add a solution of allylmagnesium bromide in diethyl ether dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of (S)-(-)-propylene oxide in diethyl ether dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford this compound.

Conclusion

The choice of synthetic method for this compound is highly dependent on the specific requirements of the project. For the highest enantiopurity, asymmetric bioreduction is an excellent choice, often providing >99% e.e. Kinetic resolution offers a reliable method to obtain the (S)-enantiomer from the racemate, though with a theoretical maximum yield of 50% for the desired alcohol. Chiral pool synthesis provides a direct and efficient route to the target molecule, provided the starting chiral epoxide is readily available. By considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to select the most suitable synthetic strategy for their needs.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-5-Hexen-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of (S)-(+)-5-Hexen-2-ol, a flammable liquid commonly used in scientific research. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling

This compound is classified as a flammable liquid and requires careful handling in a well-ventilated area, away from all sources of ignition such as heat, sparks, and open flames.[1][2][3] Personal Protective Equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat, should be worn at all times when handling this chemical.[1]

Quantitative Data Summary

For quick reference, the key safety and disposal parameters for this compound are summarized in the table below.

PropertyValueSource
Hazard Class Flammable Liquid, Category 3[4]
Signal Word Warning[2]
Hazard Statements H226: Flammable liquid and vapor[3][4]
Flash Point 43.33 °C (110.0 °F) - closed cup
Disposal Must be disposed of as hazardous waste at an approved waste disposal plant.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

Waste Collection
  • Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof container that is compatible with flammable organic compounds.[5][6] The original chemical container is often a suitable choice.[7]

  • Container Material: Avoid using metal containers for acidic or basic waste mixtures. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[5][8]

  • Do Not Mix Incompatibles: Ensure that this compound waste is not mixed with incompatible chemicals, such as strong oxidizing agents, acids, or bases, to prevent hazardous reactions.[1][9]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, or pipette tips, should also be disposed of as hazardous waste in a properly labeled, sealed bag or container.[5][10]

Labeling
  • Hazardous Waste Label: Immediately label the waste container with the words "Hazardous Waste".[6][10]

  • Full Chemical Name: Clearly write the full chemical name, "this compound," and list any other components in the waste mixture with their approximate percentages.[6] Do not use chemical formulas or abbreviations.[6]

  • Hazard Identification: Indicate the primary hazard, which is "Flammable".[6]

Storage (Satellite Accumulation Area)
  • Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][11] This could be a designated spot in a fume hood or a flammable storage cabinet.[1][6]

  • Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[1][6] This prevents the release of flammable vapors.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching drains.[5][7]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic waste, the limit is one quart.[11]

Requesting Disposal
  • Container Fullness: Once the waste container is approximately 90% full, arrange for its collection.[5][8]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility; this should be done by trained EHS staff or a certified waste vendor.[7]

Spill Cleanup
  • Small Spills (<1 Liter): In the event of a small spill, alert personnel in the immediate area. If it is safe to do so, dilute the spill with water and absorb it with an inert material like sand or vermiculite.[1] Place the absorbent material in a sealed, labeled container for hazardous waste disposal.[1]

  • Large Spills (>1 Liter): For larger spills, evacuate the area immediately and alert your institution's emergency response team or EHS.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_collection Waste Generation & Collection cluster_storage Storage cluster_disposal Disposal & Final Steps start Generate This compound Waste container Select Appropriate Waste Container start->container label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store secondary_containment Use Secondary Containment store->secondary_containment check_full Container >90% Full? secondary_containment->check_full check_full->store No request_pickup Request Pickup from EHS or Licensed Vendor check_full->request_pickup Yes end Properly Disposed request_pickup->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling (S)-(+)-5-Hexen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-(+)-5-Hexen-2-ol. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

This compound is classified as a flammable liquid. [1][2][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] It is essential to handle this chemical with appropriate precautions in a well-ventilated area, away from heat, sparks, and open flames.[6][7][8]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is the first line of defense against potential exposure and injury. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[9][10]
Hand Protection Chemical-Resistant GlovesNeoprene or Viton gloves are recommended for extended contact. For splash protection, nitrile gloves may be suitable.[10][11] Always consult the glove manufacturer's resistance data.
Body Protection Flame-Resistant Laboratory CoatShould be kept fully buttoned to protect skin. A chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6][7][9][10]
Respiratory Protection RespiratorAll handling should occur in a certified chemical fume hood.[10] For situations with inadequate ventilation or potential for high vapor concentration, a NIOSH-approved respirator with an organic vapor cartridge (type ABEK EN14387) is required.[1]
Foot Protection Closed-toe ShoesMust be made of a non-porous material.[6][10]

Quantitative Safety and Physical Data

PropertyValue
Flash Point 43.33 °C (110.0 °F) - closed cup[1][2]
Boiling Point 130-131 °C[1][2]
Density 0.828 g/mL at 25 °C[1][2]
GHS Hazard Classification Flammable Liquid, Category 3[1][3]
Signal Word Warning[1][2]
Hazard Statement H226: Flammable liquid and vapor[1][2][3]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

prep Preparation - Verify fume hood operation - Assemble all materials - Locate emergency equipment ppe Don Required PPE - Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat prep->ppe handling Chemical Handling - Conduct all work in fume hood - Use non-sparking tools - Ground/bond containers - Keep containers closed ppe->handling spill Spill Response - Evacuate area - Contain with inert absorbent - Collect in sealed container handling->spill If spill occurs waste Waste Collection - Use designated, labeled container - Segregate from incompatible waste handling->waste spill->waste After cleanup storage Temporary Storage - Store in flammable safety cabinet - Away from heat/ignition sources waste->storage disposal Disposal - Arrange for pickup by certified  hazardous waste personnel storage->disposal

Workflow for Safe Handling of this compound

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.[10]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, hot surfaces, and sparks from electrical equipment.[6][7][8] Use only non-sparking tools and explosion-proof equipment.[5]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[5]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Plan:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[5][6]

  • Location: Store in a designated flammable liquids storage cabinet.[11] This area should be away from heat and sources of ignition.[7]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents, reducing agents, and strong bases.[5][12]

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and properly labeled hazardous waste container.[13]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]

  • Disposal Method: Disposal must be carried out by a licensed hazardous waste disposal company.[13] Do not dispose of this chemical down the drain or in regular trash.[13]

Spill Management:

  • Evacuate: In case of a spill, immediately evacuate the area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand or vermiculite.[5][10]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a sealed container for disposal as hazardous waste.[5][10]

  • Ventilation: Ventilate the area and wash the spill site after the material has been completely removed.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.